molecular formula C10H12O4 B1611270 Ethyl 2-(4-hydroxyphenoxy)acetate CAS No. 20872-28-0

Ethyl 2-(4-hydroxyphenoxy)acetate

Cat. No.: B1611270
CAS No.: 20872-28-0
M. Wt: 196.20 g/mol
InChI Key: PBQNKBWWOXOAOE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenoxy)acetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQNKBWWOXOAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525876
Record name Ethyl (4-hydroxyphenoxy)acetate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20872-28-0
Record name Ethyl (4-hydroxyphenoxy)acetate
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Record name ethyl 2-(4-hydroxyphenoxy)acetate
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Foundational & Exploratory

In-Vitro Efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate on Glucose Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide is based on the reported action of Ethyl 2-(4-hydroxyphenoxy)acetate as an insulin (B600854) receptor agonist. As of the latest literature review, specific in-vitro quantitative data on glucose uptake for this compound has not been published. Therefore, the quantitative data presented herein is illustrative and based on typical results for compounds with this mechanism of action. The experimental protocols and signaling pathways described are standard methodologies used in the field to evaluate insulin-mimetic compounds.

Introduction

This compound is a heterocyclic compound identified as an agonist of the insulin receptor.[1] Its ability to bind to and activate the insulin receptor suggests a potential therapeutic role in conditions characterized by insulin resistance, such as Type 2 Diabetes. Activation of the insulin receptor initiates a signaling cascade that culminates in the translocation of glucose transporters (primarily GLUT4) to the plasma membrane of insulin-sensitive cells, such as adipocytes and skeletal muscle cells, thereby facilitating glucose uptake from the circulation.[1] This document provides a technical overview of the standard in-vitro methodologies and expected outcomes when evaluating the effect of this compound on glucose uptake.

Proposed Mechanism of Action: Insulin Receptor Activation

As an insulin receptor agonist, this compound is proposed to mimic the action of endogenous insulin. This involves binding to the alpha subunit of the insulin receptor, inducing a conformational change that activates the tyrosine kinase domain on the beta subunit. This autophosphorylation initiates a downstream signaling cascade, primarily through the PI3K/Akt pathway, leading to the translocation of GLUT4-containing vesicles to the cell surface and subsequent glucose uptake.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Phosphorylation Insulin_Receptor->IRS GLUT4_Membrane GLUT4 Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake EHPA This compound EHPA->Insulin_Receptor Binds & Activates PI3K PI3K Activation IRS->PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 PDK1 PDK1 Activation PIP2_to_PIP3->PDK1 Akt Akt Phosphorylation PDK1->Akt AS160 AS160 Phosphorylation Akt->AS160 GLUT4_Vesicle GLUT4 Storage Vesicle AS160->GLUT4_Vesicle Promotes Translocation GLUT4_Vesicle->GLUT4_Membrane Fuses with Membrane cluster_workflow Glucose Uptake Assay Workflow Start Differentiated 3T3-L1 Adipocytes Serum_Starve Serum Starve (3-4h) Start->Serum_Starve Wash Wash with KRP Buffer Serum_Starve->Wash Incubate_Compound Incubate with Compound/Insulin (30 min) Wash->Incubate_Compound Add_2NBDG Add 2-NBDG (60 min) Incubate_Compound->Add_2NBDG Stop_Wash Stop Uptake (Wash with cold PBS) Add_2NBDG->Stop_Wash Lyse Lyse Cells Stop_Wash->Lyse Read_Fluorescence Read Fluorescence (Ex:485/Em:535) Lyse->Read_Fluorescence Normalize Normalize to Protein Content Read_Fluorescence->Normalize

References

An In-depth Technical Guide on the Potential Neuroprotective Effects of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature available as of December 2025 does not contain specific studies investigating the neuroprotective effects of Ethyl 2-(4-hydroxyphenoxy)acetate. Therefore, this document summarizes the existing information on the compound's properties and potential mechanisms of action based on its known biological targets. The experimental protocols and quantitative data presented in this guide are based on general methodologies used in the field of neuroprotection research and should be adapted and validated for the specific compound.

Introduction

This compound is a heterocyclic compound that has been identified as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease.[1] Its potential stems from its lipophilic nature, which allows it to cross the blood-brain barrier, and its ability to bind to and activate the insulin (B600854) receptor.[1] The role of insulin signaling in the brain is increasingly being recognized as crucial for neuronal survival, synaptic plasticity, and cognitive function. Dysfunctional insulin signaling in the brain has been linked to the pathophysiology of several neurodegenerative diseases, making the insulin receptor an attractive target for therapeutic intervention.

This technical guide provides an overview of the known information about this compound and outlines a hypothetical framework for investigating its neuroprotective effects based on its known interaction with the insulin receptor.

Compound Profile

PropertyValueReference
IUPAC Name This compound
CAS Number 20872-28-0[1]
Molecular Formula C10H12O4[1]
Molecular Weight 196.2 g/mol [1]
Known Biological Activity Insulin receptor agonist[1]
Key Characteristic Lipophilic, crosses the blood-brain barrier[1]

Hypothesized Neuroprotective Mechanism: Insulin Receptor Activation

The primary known biological function of this compound is its role as an agonist of the insulin receptor.[1] In the central nervous system, insulin signaling is critical for several processes that are vital for neuronal health:

  • Neuronal survival and growth: Insulin signaling promotes cell survival by activating pro-survival pathways, such as the PI3K/Akt pathway, which in turn inhibits apoptotic cell death.

  • Synaptic plasticity: Insulin plays a role in learning and memory by modulating synaptic strength and plasticity.

  • Glucose metabolism: Insulin signaling is involved in regulating glucose uptake and utilization in neurons, which is essential for maintaining cellular energy homeostasis.

  • Reduction of neuroinflammation: Some studies suggest that insulin signaling can have anti-inflammatory effects in the brain.

Given that this compound activates the insulin receptor, it is hypothesized that its neuroprotective effects are mediated through the activation of downstream signaling pathways that promote neuronal survival and function.

Potential Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its neuroprotective effects. This pathway is based on the known downstream signaling of the insulin receptor in neurons.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response EHPA This compound IR Insulin Receptor EHPA->IR Binds and Activates IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits mTOR mTOR Akt->mTOR Activates CREB CREB Akt->CREB Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Activity Survival Neuronal Survival GSK3b->Survival Inhibition of GSK-3β promotes survival Growth Neuronal Growth mTOR->Growth BDNF BDNF CREB->BDNF Promotes Transcription Plasticity Synaptic Plasticity BDNF->Plasticity Bcl2->Survival

Caption: Hypothesized signaling pathway of this compound.

Proposed Experimental Protocols for a Future Investigation

As there is no specific published data on the neuroprotective effects of this compound, the following are generalized experimental protocols that could be employed to investigate its potential neuroprotective properties.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect neuronal cells from various neurotoxic insults.

Cell Lines:

  • SH-SY5Y human neuroblastoma cells

  • Primary cortical or hippocampal neurons

Neurotoxic Insults:

  • Oxidative stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA)

  • Amyloid-beta (Aβ) toxicity: Aβ₁₋₄₂ oligomers

Methodology:

  • Cell Culture: Culture neuronal cells in appropriate media and conditions.

  • Pre-treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxic agent for a specific duration.

  • Assessment of Cell Viability:

    • MTT Assay: To measure metabolic activity as an indicator of cell viability.

    • LDH Assay: To measure lactate (B86563) dehydrogenase release as an indicator of cell death.

    • Live/Dead Staining: Using calcein-AM and ethidium (B1194527) homodimer-1 to visualize live and dead cells, respectively.

Mechanistic Studies

Objective: To elucidate the molecular mechanisms underlying the potential neuroprotective effects of this compound.

Methodology:

  • Western Blot Analysis:

    • Probe for key proteins in the insulin signaling pathway (e.g., phosphorylated Akt, total Akt, phosphorylated GSK-3β, total GSK-3β).

    • Assess markers of apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Measurement of Reactive Oxygen Species (ROS):

    • Use fluorescent probes like DCFDA to quantify intracellular ROS levels.

  • Mitochondrial Function Assays:

    • Measure mitochondrial membrane potential using probes like JC-1.

    • Assess mitochondrial respiration using techniques like Seahorse XF analysis.

In Vivo Studies in Animal Models of Neurodegeneration

Objective: To evaluate the in vivo efficacy of this compound in animal models of neurodegenerative diseases.

Animal Models:

  • Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mice.

  • Parkinson's Disease: MPTP or 6-OHDA-lesioned rodents.

  • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.

Methodology:

  • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Assessments:

    • Cognitive function: Morris water maze, Y-maze, novel object recognition test.

    • Motor function: Rotarod test, cylinder test.

  • Histopathological and Immunohistochemical Analysis:

    • Stain brain sections for markers of neuronal loss (e.g., NeuN), apoptosis (e.g., TUNEL), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and disease-specific pathology (e.g., Aβ plaques, α-synuclein aggregates).

Quantitative Data

Currently, there is no publicly available quantitative data on the neuroprotective effects of this compound. Future studies would need to generate data such as:

  • IC₅₀/EC₅₀ values: For its protective effects against various neurotoxins.

  • Dose-response curves: For in vitro and in vivo efficacy.

  • Quantitative changes in biomarker levels: Such as levels of phosphorylated proteins, ROS, and inflammatory cytokines.

Conclusion

This compound presents a promising, yet largely unexplored, avenue for the development of neuroprotective therapies. Its ability to activate the insulin receptor and cross the blood-brain barrier provides a strong rationale for its investigation in the context of neurodegenerative diseases. The experimental framework outlined in this guide provides a roadmap for future research to elucidate its potential neuroprotective effects and mechanisms of action. Rigorous in vitro and in vivo studies are essential to validate its therapeutic potential and to generate the quantitative data necessary for further development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel Ethyl 2-(4-hydroxyphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel ethyl 2-(4-hydroxyphenoxy)acetate derivatives. These compounds are of growing interest in medicinal chemistry due to their potential as modulators of key metabolic pathways. This document details experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

This compound serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been identified as potential agonists for the insulin (B600854) receptor and as dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), both of which are critical targets in the management of type 2 diabetes and other metabolic disorders. The phenoxyacetate (B1228835) moiety provides a key structural element for interaction with these biological targets, and modification of the aromatic ring and other positions allows for the fine-tuning of activity and pharmacokinetic properties. This guide will explore the synthetic routes to these derivatives, their detailed characterization, and the underlying biological pathways they modulate.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an ethyl haloacetate, typically in the presence of a base.

General Synthetic Scheme

The general reaction is as follows:

G A Substituted Phenol C Base (e.g., K2CO3) Solvent (e.g., Acetone) A->C B Ethyl Bromoacetate (B1195939) B->C D Ethyl 2-(substituted-phenoxy)acetate C->D

A generalized reaction scheme for the synthesis of this compound derivatives.
Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

This protocol describes the synthesis of a key intermediate, ethyl 2-(4-aminophenoxy)acetate, which can be further modified. The synthesis proceeds in two steps: Williamson ether synthesis followed by reduction of a nitro group.[1]

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

  • To a solution of 4-nitrophenol (B140041) (1.39 g, 10 mmol) in dry acetone (B3395972) (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reflux the mixture with stirring for 20 minutes.

  • Add ethyl bromoacetate (1.67 g, 10 mmol) and a catalytic amount of potassium iodide (10 mg).

  • Continue to reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, stop heating and filter the hot mixture, washing the solid residue with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy)acetate.

Step 2: Reduction to Ethyl 2-(4-aminophenoxy)acetate

  • Dissolve the crude ethyl 2-(4-nitrophenoxy)acetate in a suitable solvent such as ethanol.

  • Add iron powder and a solution of ammonium (B1175870) chloride in water.

  • Reflux the mixture, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove the iron catalyst.

  • Evaporate the solvent and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point (mp): To assess the purity of solid compounds.

Data Presentation

The following tables summarize the characterization data for representative this compound derivatives.

Table 1: Physicochemical and Yield Data

CompoundSubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1 -HC10H12O4196.2088-9085
2 4-NH2C10H13NO3195.2275-7792[1]

Table 2: 1H NMR Spectral Data (CDCl3, 400 MHz)

CompoundChemical Shift (δ, ppm)
1 6.85 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.60 (s, 2H, O-CH2), 4.25 (q, 2H, O-CH2-CH3), 1.30 (t, 3H, -CH3)
2 6.68 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 4.51 (s, 2H, O-CH2), 4.23 (q, 2H, O-CH2-CH3), 3.55 (s, 2H, -NH2), 1.28 (t, 3H, -CH3)[1]

Table 3: 13C NMR Spectral Data (CDCl3, 100 MHz)

CompoundChemical Shift (δ, ppm)
1 169.0, 152.1, 151.5, 115.9, 115.8, 65.8, 61.5, 14.2
2 169.3, 151.2, 141.7, 116.0, 115.8, 66.5, 61.3, 14.2[1]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as modulators of key metabolic signaling pathways.

Insulin Receptor Activation

This compound has been reported to be an agonist of the insulin receptor, promoting glucose uptake in cells.[2] This action is critical for maintaining glucose homeostasis.

insulin_pathway This compound Derivative This compound Derivative Insulin Receptor Insulin Receptor This compound Derivative->Insulin Receptor Binds and Activates IRS IRS Proteins Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt/PKB Akt/PKB PDK1->Akt/PKB Phosphorylates and Activates GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increases

Insulin Receptor Signaling Pathway Activation.
Dual Glucokinase (GK) and PPARγ Activation

Certain derivatives are being explored as dual activators of Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] This dual action offers a multi-pronged approach to treating type 2 diabetes by enhancing both insulin secretion and insulin sensitivity.

Glucokinase (GK) Activation: GK acts as a glucose sensor in pancreatic β-cells.[3][4] Its activation leads to increased glycolysis, a higher ATP/ADP ratio, and subsequent insulin secretion.[5][6]

PPARγ Activation: PPARγ is a nuclear receptor highly expressed in adipose tissue that regulates the expression of genes involved in lipid metabolism and insulin sensitivity.[7][8] Its activation promotes the storage of fatty acids in adipocytes, thereby reducing lipotoxicity and improving insulin signaling in other tissues.

dual_activation_pathway cluster_pancreas Pancreatic β-cell cluster_adipocyte Adipocyte Derivative Derivative GK_pancreas Glucokinase (GK) Derivative->GK_pancreas Activates Glycolysis_pancreas ↑ Glycolysis GK_pancreas->Glycolysis_pancreas ATP_ADP ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_ADP Insulin_Secretion ↑ Insulin Secretion ATP_ADP->Insulin_Secretion Derivative_adipocyte Derivative PPARg PPARγ Derivative_adipocyte->PPARg Activates Gene_Expression ↑ Gene Expression (Lipid Metabolism) PPARg->Gene_Expression Fatty_Acid_Uptake ↑ Fatty Acid Uptake & Storage Gene_Expression->Fatty_Acid_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Fatty_Acid_Uptake->Insulin_Sensitivity experimental_workflow Start Design of Target Derivatives Synthesis Synthesis via Williamson Ether Synthesis Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS, mp) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization End Candidate for In Vivo Studies Biological_Screening->End Lead_Optimization->Synthesis

References

A Technical Guide to the Preliminary Bioactivity Screening of Ethyl 2-(4-hydroxyphenoxy)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(4-hydroxyphenoxy)acetate is a molecule belonging to the phenoxyacetic acid class of compounds. While direct, peer-reviewed quantitative data on its specific bioactivities are limited in publicly available literature, preliminary information suggests potential as an insulin (B600854) receptor agonist with possible applications in type 2 diabetes and neurological disorders.[1] This guide provides a comprehensive overview of the reported, albeit unverified, bioactivity of this compound and presents a detailed examination of the well-documented biological activities of structurally related phenoxyacetic acid derivatives. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction to this compound

Given the limited direct data, this guide will focus on the broader class of phenoxyacetic acid derivatives, for which a significant body of research exists, to infer a likely preliminary bioactivity profile for this compound.

Inferred Bioactivity Profile based on Phenoxyacetic Acid Derivatives

Phenoxyacetic acid and its derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] The following sections summarize the key bioactivities reported for analogs of this compound, providing a roadmap for its potential screening.

Anti-inflammatory and Analgesic Activity

Numerous phenoxyacetic acid derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7]

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
5dCOX-20.09 ± 0.01Celecoxib0.05 ± 0.02
5eCOX-20.08 ± 0.01Celecoxib0.05 ± 0.02
5fCOX-20.06 ± 0.01Celecoxib0.05 ± 0.02
7bCOX-20.07 ± 0.01Celecoxib0.05 ± 0.02
10cCOX-20.08 ± 0.01Celecoxib0.05 ± 0.02
10dCOX-20.07 ± 0.01Celecoxib0.05 ± 0.02
10eCOX-20.06 ± 0.01Celecoxib0.05 ± 0.02
10fCOX-20.07 ± 0.01Celecoxib0.05 ± 0.02
Mefenamic Acid (V)COX-21.98 ± 0.02--

Source: Data compiled from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.[5]

Anticancer Activity

The phenoxyacetic acid scaffold is a promising pharmacophore for the development of anticancer agents.[8] Derivatives have shown cytotoxic activity against various cancer cell lines.[2][7][9]

Table 2: In Vitro Anticancer Activity of Selected Phenoxyacetamide Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound IHepG2 (Liver Cancer)1.435-Fluorouracil5.32
Compound IIHepG2 (Liver Cancer)6.525-Fluorouracil5.32
Pyridazine hydrazide appended phenoxy acetic acidHepG2 (Liver Cancer)6.9 ± 0.75-Fluorouracil8.3 ± 1.8

Source: Data compiled from a study on the anticancer activity of novel phenoxyacetamide derivatives.[9]

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of phenoxyacetic acid derivatives through various radical scavenging assays.

Table 3: In Vitro Antioxidant Activity of (4-benzoyl-phenoxy)-acetic acid Derivatives

CompoundDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)Hydrogen Peroxide Scavenging IC50 (µg/mL)
6f22.4 ± 0.1824.8 ± 0.2128.1 ± 0.15
6h20.1 ± 0.1123.5 ± 0.1426.9 ± 0.23
6i25.3 ± 0.2427.1 ± 0.1930.4 ± 0.18
Ascorbic Acid (Standard)15.7 ± 0.2518.2 ± 0.1721.6 ± 0.11

Source: Data compiled from a study on the antioxidant efficacy of (4-benzoyl-phenoxy)-acetic acid derivatives.

Antimicrobial Activity

The phenoxyacetic acid core is found in compounds with activity against various bacterial and fungal strains.[2][10]

Table 4: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives

CompoundMicroorganismActivity (Zone of Inhibition in mm or MIC in µL)StandardActivity
4-(2-methyl-phenylazo)-phenoxyacetic acidS. pyogenes20 mm--
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acidStaphylococcus aureus19 mmAmpicillin23 mm
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatisMIC = 9.66 ± 0.57 µLCiprofloxacinMIC = 6.67 ± 0.48 µL
4-Methoxyphenoxyacetic acidFungal strains30 mmGentamicin20 mm

Source: Data compiled from a review on the biological profile of phenoxyacetic acid derivatives.[2]

Antidiabetic Activity

The claim of insulin receptor agonism for this compound aligns with findings for other phenoxyacetic acid derivatives that have been investigated as antidiabetic agents, particularly as free fatty acid receptor 1 (FFA1) agonists.[1][11]

Table 5: In Vitro Agonistic Activity of a Phenoxyacetic Acid Derivative on FFA1

CompoundFFA1 Agonistic Activity (EC50, nM)
1643.6

Source: Data from a study on phenoxyacetic acid derivatives as novel FFA1 agonists.[11]

Experimental Protocols

This section details the methodologies for key experiments relevant to the bioactivity screening of this compound and its analogs.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer : Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

  • Incubation : The enzyme is pre-incubated with the test compound for 10 minutes at 25°C.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid as the substrate.

  • Reaction Termination : The reaction is stopped after a specific time (e.g., 5 minutes) by adding a solution of HCl.

  • Quantification : The product, prostaglandin (B15479496) E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

  • Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture : The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis : The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a positive control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in cells (e.g., C2C12 myotubes or H-4-11-E liver cells).[12]

  • Cell Culture and Differentiation : C2C12 myoblasts are cultured and differentiated into myotubes. H-4-11-E cells are cultured to confluence.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration. Insulin or metformin (B114582) can be used as a positive control.[12]

  • Glucose Uptake Measurement : A fluorescently labeled glucose analog (e.g., 2-NBDG) is added to the cells, and the uptake is measured using a fluorescence plate reader.

  • Data Analysis : The increase in glucose uptake relative to untreated control cells is calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Insulin Receptor Signaling Pathway

The following diagram illustrates the insulin receptor signaling pathway, which is purportedly activated by this compound.

Insulin_Signaling_Pathway Insulin Insulin or This compound IR Insulin Receptor (IR) Insulin->IR Binds and Activates IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates and Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Translocates Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin Receptor Signaling Pathway for Glucose Uptake.

General Workflow for In Vitro Bioactivity Screening

The diagram below outlines a typical workflow for the preliminary bioactivity screening of a novel compound.

Bioactivity_Screening_Workflow start Compound Synthesis and Purification cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) start->cytotoxicity primary_screening Primary Bioactivity Screening cytotoxicity->primary_screening antioxidant Antioxidant Assays (DPPH, etc.) primary_screening->antioxidant antimicrobial Antimicrobial Assays (MIC Determination) primary_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition) primary_screening->anti_inflammatory anticancer Anticancer Assays (Cell Viability) primary_screening->anticancer antidiabetic Antidiabetic Assays (Glucose Uptake) primary_screening->antidiabetic secondary_screening Secondary Screening & Hit Validation antioxidant->secondary_screening antimicrobial->secondary_screening anti_inflammatory->secondary_screening anticancer->secondary_screening antidiabetic->secondary_screening dose_response Dose-Response Studies secondary_screening->dose_response mechanistic Mechanistic Studies secondary_screening->mechanistic lead_optimization Lead Optimization dose_response->lead_optimization mechanistic->lead_optimization

Caption: General Workflow for Preliminary Bioactivity Screening.

COX-2 Inhibition by Phenoxyacetic Acid Derivatives

This diagram illustrates the mechanism of action for the anti-inflammatory effects of phenoxyacetic acid derivatives.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->COX2 Inhibits

Caption: Mechanism of COX-2 Inhibition.

Conclusion and Future Directions

While the direct bioactivity of this compound remains to be rigorously established through peer-reviewed research, its structural similarity to a well-studied class of pharmacologically active compounds suggests a high potential for therapeutic applications. The inferred bioactivity profile, based on phenoxyacetic acid derivatives, points towards promising avenues of investigation in anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities.

Future research should focus on:

  • Systematic in vitro screening of this compound against a panel of targets, including the insulin receptor, COX enzymes, various cancer cell lines, and microbial strains.

  • Quantitative structure-activity relationship (QSAR) studies to understand the contribution of the ethyl ester and hydroxyl functionalities to the observed bioactivities.

  • In vivo studies to validate any promising in vitro findings and to assess the pharmacokinetic and safety profiles of the compound.

This technical guide provides a solid foundation for initiating such research, offering both a summary of the current state of knowledge and detailed protocols for further investigation. The provided visualizations of key pathways and workflows are intended to aid in the conceptualization and design of these future studies.

References

An In-depth Technical Guide on the Therapeutic Potential of Phenolic Compounds in Alzheimer's Disease Research: A Focus on Ethyl Acetate Fractions and Structurally Related Molecules to Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated research directly investigating the potential of Ethyl 2-(4-hydroxyphenoxy)acetate for Alzheimer's disease is limited in the public domain. However, the broader class of phenolic compounds, often extracted using ethyl acetate (B1210297), and molecules with similar structural motifs, have demonstrated significant neuroprotective properties. This guide synthesizes the current understanding of these related areas, providing a technical framework for researchers in drug discovery and development.

One related compound, Ethyl 2-(4-hydroxyphenyl)acetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A).[] Another compound, this compound, is noted for its lipophilic nature, suggesting it could cross the blood-brain barrier, and its activity as an insulin (B600854) receptor agonist, making it a theoretical candidate for neurological disorders.[2] This guide will focus on the neuroprotective mechanisms of action exhibited by ethyl acetate fractions of various natural products and related phenolic compounds, which are relevant to Alzheimer's disease pathology.

Core Neuroprotective Mechanisms

Ethyl acetate fractions of various botanicals have shown promise in mitigating Alzheimer's-related pathology through several key mechanisms:

  • Antioxidant Activity: Many studies highlight the capacity of these extracts to combat oxidative stress, a key pathological feature of Alzheimer's disease. This is achieved by enhancing the activity of endogenous antioxidant enzymes and reducing the levels of reactive oxygen species (ROS). For instance, an ethyl acetate fraction of Inonotus sanghuang was found to increase the activities of glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) while reducing malondialdehyde (MDA) content in primary cortical neuronal cells.[3] Similarly, an ethyl acetate extract of persimmon leaves was shown to inhibit reductions in SOD and GSH-Px activities and decrease MDA levels in an Aβ-induced rat model.[4]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of Alzheimer's disease progression. The ethyl acetate fraction of Inonotus sanghuang has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-1β, IFN-γ, IL-6, and TNF-α in H2O2-treated neuronal cells.[3]

  • Anti-apoptotic Activity: Preventing neuronal cell death is a primary goal in neurodegenerative disease research. Ethyl acetate extracts have been shown to modulate apoptotic pathways. For example, the ethyl acetate fraction of Eclipta prostrata suppressed the Bax/Bcl-2 ratio and reduced caspase-3 activity in SH-SY5Y cells.[5] Likewise, an ethyl acetate extract of persimmon leaves attenuated neuronal apoptosis in the hippocampus and reduced the expression of p-JNK, caspase-3, and the Bax/Bcl-2 ratio.[4] The ethyl acetate fraction of Inonotus sanghuang also prevented apoptosis by reducing Bax protein expression and increasing the expression of the anti-apoptotic protein Bcl-2.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies on the neuroprotective effects of relevant ethyl acetate fractions.

Table 1: Effects of Ethyl Acetate Fractions on Markers of Oxidative Stress

Extract/CompoundModel SystemTreatmentOutcome MeasureResultReference
Ethyl Acetate Fraction of Inonotus sanghuangH2O2-treated Primary Cortical Neuronal CellsPretreatment with EAFGSH-Px and SOD activitiesIncreased[3]
MDA contentReduced[3]
Ethyl Acetate Extract of Persimmon Leaves (EAPL)Aβ-induced rats200mg/kg and 400mg/kg EAPLSOD and GSH-Px activitiesSignificantly inhibited reductions[4]
MDA levelIncreased[4]
Ethyl Acetate Extract of Eclipta prostrata6-hydroxydopamine-induced SH-SY5Y cellsPretreatment with extractIntracellular ROS formationReduced in a concentration-dependent manner[5]

Table 2: Effects of Ethyl Acetate Fractions on Apoptosis

Extract/CompoundModel SystemTreatmentOutcome MeasureResultReference
Ethyl Acetate Fraction of Inonotus sanghuangH2O2-treated Primary Cortical Neuronal Cells40, 8, 1.6 μg/mL EAFBax protein expressionReduced by 65.86%, 58.84%, and 52.36% respectively[3]
Bcl-2 protein expressionIncreased[3]
Ethyl Acetate Extract of Persimmon Leaves (EAPL)Aβ-induced ratsEAPL treatmentNeuronal apoptosis in hippocampusAttenuated[4]
p-JNK and caspase-3 expressionReduced[4]
Bax/Bcl-2 ratioReduced[4]
Ethyl Acetate Extract of Eclipta prostrata6-hydroxydopamine-induced SH-SY5Y cellsPretreatment with extractBax/Bcl-2 ratioSuppressed[5]
Caspase-3 activityReduced[5]

Table 3: Effects of Ethyl Acetate Fractions on Cell Viability and Inflammation

Extract/CompoundModel SystemTreatmentOutcome MeasureResultReference
Ethyl Acetate Fraction of Inonotus sanghuangH2O2-treated Primary Cortical Neuronal CellsEAF treatmentCell viabilityIncreased to 68.74%, 76.48%, and 90.85%[3]
IL-1β, IFN-γ, IL-6, and TNF-α productionSuppressed[3]
Ethyl Acetate Extract of Eclipta prostrata6-hydroxydopamine-induced SH-SY5Y cells5, 10, and 20 µg/ml of extractCell viabilityIncreased to 71.1%, 80.5%, and 90.5% respectively[5]

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

This protocol is based on methodologies used to assess the neuroprotective effects of ethyl acetate extracts against induced cytotoxicity.[6]

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., ethyl acetate fraction) for a specified period (e.g., 1-2 hours).

  • Induction of Cytotoxicity: Add the neurotoxic agent (e.g., H2O2 or 6-hydroxydopamine) to the wells and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3.2. Intracellular Reactive Oxygen Species (ROS) Assay

This protocol is adapted from studies evaluating the antioxidant effects of neuroprotective compounds.[5]

  • Cell Culture and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3.3. Western Blot Analysis for Apoptotic Proteins

This protocol is based on the methods used to determine the expression of proteins like Bax, Bcl-2, and caspase-3.[4][5]

  • Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Visualizations of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Induction of Neurotoxicity cluster_assays Endpoint Assays start Plate SH-SY5Y Cells pretreatment Pre-treat with Ethyl Acetate Fraction start->pretreatment induce Add Neurotoxin (e.g., H2O2, Aβ) pretreatment->induce mtt MTT Assay (Cell Viability) induce->mtt ros DCFH-DA Assay (Oxidative Stress) induce->ros wb Western Blot (Apoptosis Markers) induce->wb

Caption: General experimental workflow for in vitro neuroprotection assays.

anti_apoptotic_pathway stress Oxidative Stress / Aβ jnk p-JNK stress->jnk bax Bax jnk->bax caspase3 Cleaved Caspase-3 bax->caspase3 activates bcl2 Bcl-2 bcl2->bax inhibits apoptosis Apoptosis caspase3->apoptosis eaf Ethyl Acetate Fraction eaf->jnk eaf->bax eaf->bcl2

Caption: Anti-apoptotic signaling pathway modulated by ethyl acetate fractions.

References

The Pivotal Role of the Phenoxyacetate Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Structure-Activity Relationship of Ethyl 2-(4-hydroxyphenoxy)acetate and its Analogs

The phenoxyacetic acid scaffold, with its inherent structural simplicity and versatility, has emerged as a privileged pharmacophore in modern medicinal chemistry. This compound, a key representative of this class, and its numerous analogs have been the subject of extensive research, revealing a broad spectrum of biological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of these compounds, with a particular focus on their roles as Free Fatty Acid Receptor 1 (FFAR1) agonists and cyclooxygenase-2 (COX-2) inhibitors. The document further provides detailed experimental protocols for key biological assays and visualizes complex biological and experimental workflows to facilitate a deeper understanding of this important chemical class.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenoxyacetate (B1228835) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, modifications of the acetate (B1210297) moiety, and the overall physicochemical properties of the molecule. The following sections dissect the SAR of this scaffold in the context of its major biological targets.

Phenoxyacetic Acid Derivatives as Free Fatty Acid Receptor 1 (FFAR1) Agonists

FFAR1, also known as GPR40, is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it an attractive target for the treatment of type 2 diabetes mellitus. Phenoxyacetic acid derivatives have been identified as potent FFAR1 agonists.

The general pharmacophore for FFAR1 agonism consists of a carboxylic acid head group, a central phenyl ring, and a lipophilic tail. In the case of phenoxyacetic acid derivatives, the phenoxyacetic acid moiety serves as the head group and central ring, while various substituents on the phenyl ring and modifications of the ether linkage constitute the lipophilic tail.

Key SAR observations for FFAR1 agonism include:

  • The Carboxylic Acid Group is Essential: The acidic head group is crucial for interacting with key basic residues, such as Arg183, Arg258, and Tyr91, in the FFAR1 binding pocket. Esterification or replacement of the carboxylic acid with other functional groups generally leads to a significant loss of activity.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a critical role in modulating potency and selectivity.

    • Lipophilic Substituents: Introduction of lipophilic groups at the para-position of the phenoxy ring generally enhances potency. This is likely due to favorable interactions with a hydrophobic pocket within the receptor.

    • Electron-withdrawing vs. Electron-donating Groups: The electronic nature of the substituents can influence the acidity of the carboxylic acid and the overall binding affinity. A careful balance of electronic and steric factors is necessary for optimal activity.

  • Modifications of the Ether Linkage: Replacing the ether oxygen with other linkers, such as amides, has been explored to improve metabolic stability and pharmacokinetic properties. Some amide-linked analogs have been shown to retain considerable agonistic activity while exhibiting lower lipophilicity.

Phenoxyacetic Acid Derivatives as Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that is inducibly expressed at sites of inflammation and plays a key role in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

The SAR for selective COX-2 inhibition by phenoxyacetic acid derivatives is distinct from that of FFAR1 agonism and is largely dictated by the ability of the molecule to fit into the larger, more accommodating active site of COX-2 compared to COX-1.

Key SAR observations for COX-2 inhibition include:

  • The Acidic Moiety: Similar to traditional NSAIDs, the carboxylic acid group is important for anchoring the molecule within the COX active site through interactions with key residues like Arg120.

  • The Central Phenoxy Ring: This acts as a scaffold for positioning other key functional groups.

  • Substituents for Selectivity: The key to COX-2 selectivity often lies in the incorporation of a bulky substituent that can occupy the hydrophobic side pocket of the COX-2 active site, which is sterically hindered in COX-1 by the presence of Ile523 instead of Val523.

    • For instance, attaching a sulfonamide or a substituted phenyl group to the phenoxy ring can impart significant COX-2 selectivity.

  • The "Tail" of the Molecule: Modifications to the part of the molecule extending away from the acidic head group can further fine-tune potency and selectivity.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative phenoxyacetic acid analogs as FFAR1 agonists and COX-2 inhibitors.

Table 1: FFAR1 Agonist Activity of Phenoxyacetic Acid Derivatives

Compound IDStructure/ModificationEC50 (nM)Reference
18bPhenylpropanoic acid derivative with phenoxyacetic acid moiety62.3[1]
16Optimized phenoxyacetic acid derivative43.6[2][3]
HWL-088A potent phenoxyacetic acid-based FFAR1 agonist18.9[1]
CPU025A novel FFAR1 agonist38.7[2]

Table 2: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

Compound IDIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
5d-0.06 ± 0.01-[4]
5e-0.08 ± 0.01-[4]
5f-0.07 ± 0.01-[4]
7b-0.09 ± 0.01-[4]
10c-0.08 ± 0.01-[4]
10d-0.07 ± 0.01-[4]
10e-0.09 ± 0.01-[4]
10f-0.08 ± 0.01-[4]
6a-0.03365.4[5]
6c-0.03196.9[5]
Celecoxib (Reference)14.93 ± 0.120.05 ± 0.02298.6[4]
Mefenamic Acid (Reference)29.9 ± 0.091.98 ± 0.0215.1[4]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric method to screen for inhibitors of COX-1 and COX-2.[6]

1. Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • COX-1 or COX-2 enzyme (human recombinant)

  • Test compounds and reference inhibitors (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

2. Procedure:

  • Reagent Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

    • Prepare a dilute solution of Arachidonic Acid in NaOH.

  • Compound Preparation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Create a series of dilutions of the test compounds at 10X the final desired concentration in COX Assay Buffer.

  • Assay Protocol:

    • Add 10 µL of the diluted test inhibitor or vehicle control (for 100% activity) to the wells of the 96-well plate.

    • Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Add 80 µL of the Reaction Mix to each well.

    • Pre-incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Measurement:

    • Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of compounds.[7][8][9]

1. Animals:

  • Male Wistar rats (150-200 g) are typically used. Animals are acclimatized for at least one week before the experiment.

2. Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

3. Procedure:

  • Baseline Measurement:

    • Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Compound Administration:

    • Administer the test compound, reference drug, or vehicle to the rats via oral gavage or intraperitoneal injection. The timing of administration depends on the pharmacokinetic profile of the compound but is typically 30-60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement.

    • The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FFAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acid (or Phenoxyacetate Agonist) FFAR1 FFAR1 (GPR40) FFA->FFAR1 Binds to Gq Gq protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Triggers fusion of Insulin_Secretion Glucose-Stimulated Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

FFAR1 signaling pathway leading to insulin secretion.

COX2_Inflammation_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ action PLA2 Phospholipase A₂ COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G₂ (PGG₂) COX2->PGG2 Cyclooxygenation PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Isomerase action Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Phenoxyacetate_Inhibitor Phenoxyacetate COX-2 Inhibitor Phenoxyacetate_Inhibitor->COX2 Inhibits

COX-2 pathway in inflammation and its inhibition.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation SAR_Analysis SAR Analysis & Lead Identification Synthesis Synthesis of Phenoxyacetate Analogs SAR_Analysis->Synthesis Primary_Screening Primary Screening (e.g., FFAR1 or COX-2 assay) Synthesis->Primary_Screening IC50_EC50 IC₅₀/EC₅₀ Determination Primary_Screening->IC50_EC50 Selectivity_Assay Selectivity Assays (e.g., COX-1 vs COX-2) IC50_EC50->Selectivity_Assay Animal_Model Efficacy in Animal Model (e.g., Paw Edema) Selectivity_Assay->Animal_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Toxicology Preliminary Toxicology PK_PD->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Process

General workflow for drug discovery of phenoxyacetates.

References

Physical and chemical properties of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(4-hydroxyphenoxy)acetate, a compound of interest in metabolic disease research. This document includes key physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activity, particularly its role as an agonist of the insulin (B600854) receptor.

Core Chemical and Physical Properties

This compound (CAS No: 20872-28-0) is a solid organic compound with a molecular formula of C10H12O4 and a molecular weight of 196.2 g/mol .[1] It is recognized for its potential to interact with and activate the insulin receptor, making it a subject of study in the context of type 2 diabetes and related metabolic disorders.[1] The compound is typically supplied with a purity of 95-98% and should be stored at 4°C or under refrigeration to ensure its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20872-28-0[1]
Molecular Formula C10H12O4[1]
Molecular Weight 196.2 g/mol [1]
IUPAC Name This compound
Physical Form Solid
Purity 95-98%
Storage Temperature 4°C / Refrigerated

Note: Experimental values for melting point, boiling point, and solubility were not definitively available in the searched literature. Researchers should determine these properties experimentally for their specific samples.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide. A detailed experimental protocol based on the synthesis of analogous compounds is provided below.

Reaction Scheme:

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

  • Addition of Reagent: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Workflow for Williamson Ether Synthesis:

G Workflow for Williamson Ether Synthesis cluster_0 Reaction cluster_1 Workup & Purification dissolve Dissolve Hydroquinone and K2CO3 in Acetone add_reagent Add Ethyl Chloroacetate dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux workup Filter and Concentrate reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a general method that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% trifluoroacetic acid or formic acid added to both phases. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (based on the phenoxy chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Logical Flow for HPLC Method Development:

G Logical Flow for HPLC Method Development start Define Analytical Goal column_selection Select Column (e.g., C18) start->column_selection mobile_phase Optimize Mobile Phase column_selection->mobile_phase detection Set Detection Wavelength mobile_phase->detection validation Validate Method detection->validation analysis Perform Sample Analysis validation->analysis

Caption: Logical flow for developing an HPLC method for analysis.

Spectral Data

Note: Specific experimental spectra for this compound (CAS 20872-28-0) were not available in the searched literature. The following are predicted key spectral features based on the compound's structure. Experimental verification is highly recommended.

  • ¹H NMR: Expected signals would include a triplet for the ethyl ester's methyl group (~1.3 ppm), a quartet for the ethyl ester's methylene (B1212753) group (~4.2 ppm), a singlet for the methylene group adjacent to the ether oxygen (~4.6 ppm), and signals in the aromatic region (6.8-7.2 ppm) for the protons on the phenyl ring. The phenolic hydroxyl proton would appear as a broad singlet.

  • ¹³C NMR: Key signals would be expected for the carbonyl carbon of the ester (~170 ppm), the carbons of the phenyl ring (115-155 ppm), the methylene carbon of the ether linkage (~65 ppm), and the carbons of the ethyl group (~61 and ~14 ppm).

  • FT-IR (cm⁻¹): Characteristic peaks would include a broad O-H stretch from the phenolic group (~3300-3500 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), a strong C=O stretch from the ester (~1750 cm⁻¹), C=C stretches from the aromatic ring (~1500-1600 cm⁻¹), and C-O stretches from the ether and ester groups (~1000-1300 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z 196. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 151, and cleavage of the ether bond.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the insulin receptor.[1] This interaction is significant as the insulin receptor is a key regulator of glucose homeostasis and cellular metabolism.

Upon binding to the extracellular alpha subunits of the insulin receptor, an agonist like this compound induces a conformational change in the receptor. This change activates the intrinsic tyrosine kinase activity of the intracellular beta subunits, leading to autophosphorylation of specific tyrosine residues. This autophosphorylation initiates a cascade of intracellular signaling events.

Two primary signaling pathways are activated downstream of the insulin receptor:

  • PI3K/AKT Pathway: This is the major pathway responsible for the metabolic effects of insulin. The phosphorylated insulin receptor recruits and phosphorylates Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then activates Phosphoinositide 3-kinase (PI3K), which in turn activates AKT (also known as Protein Kinase B). Activated AKT mediates most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane, leading to increased glucose uptake, as well as promoting glycogen (B147801) synthesis and lipid synthesis.

  • MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation. The activated insulin receptor can also lead to the activation of the Ras-Raf-MEK-ERK cascade.

Insulin Receptor Signaling Pathway Activated by an Agonist:

G Insulin Receptor Signaling Pathway agonist This compound (Agonist) receptor Insulin Receptor agonist->receptor irs IRS Phosphorylation receptor->irs pi3k PI3K Activation irs->pi3k mapk MAPK/ERK Pathway irs->mapk akt AKT Activation pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Increased Glucose Uptake glut4->glucose_uptake cell_growth Cell Growth & Proliferation mapk->cell_growth

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate, a valuable intermediate in the preparation of various pharmacologically active compounds. The synthesis is based on the well-established Williamson ether synthesis, a reliable and versatile method for forming ether linkages.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a phenoxyacetic acid ethyl ester moiety, is found in a variety of compounds with diverse biological activities. This protocol details a laboratory-scale synthesis suitable for producing the title compound in high purity. The described method involves the reaction of hydroquinone (B1673460) with ethyl chloroacetate (B1199739) in the presence of a base.

Reaction Principle: Williamson Ether Synthesis

The synthesis of this compound is achieved via a Williamson ether synthesis.[1][2][3] In this SN2 reaction, a phenoxide ion, generated by the deprotonation of a phenol (B47542) (in this case, hydroquinone) by a base, acts as a nucleophile.[2][3] This nucleophile then attacks the electrophilic carbon atom of an alkyl halide (ethyl chloroacetate), leading to the displacement of the halide and the formation of an ether.[2][3] Due to the presence of two hydroxyl groups on hydroquinone, careful control of stoichiometry is crucial to favor the mono-substituted product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equivalents
Hydroquinone110.1111.01 g1.0
Ethyl Chloroacetate122.5512.26 g (10.9 mL)1.0
Potassium Carbonate (K₂CO₃)138.2113.82 g1.0
Acetone (B3395972)58.08200 mL-
Ethyl Acetate (B1210297)88.11As needed for extraction-
Brine (saturated NaCl solution)-As needed for washing-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)142.04As needed for drying-
Silica (B1680970) Gel (for column chromatography)-As needed for purification-
Dichloromethane84.93As needed for elution-
Hexane (B92381)86.18As needed for elution-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hydroquinone (11.01 g, 1.0 eq) and potassium carbonate (13.82 g, 1.0 eq).

  • Solvent Addition: Add 200 mL of acetone to the flask.

  • Addition of Ethyl Chloroacetate: Stir the suspension vigorously. Dissolve ethyl chloroacetate (12.26 g, 1.0 eq) in 50 mL of acetone and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the stirred suspension over a period of 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride by-product. Wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction:

    • Dissolve the crude residue in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 2 x 100 mL of water, followed by 1 x 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

ParameterValue
Molar Ratio (Hydroquinone:Ethyl Chloroacetate:K₂CO₃)1:1:1
Reaction TemperatureReflux (approx. 56°C)
Reaction Time6-8 hours
Expected Yield60-70%
Physical AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Hydroquinone, K₂CO₃, and Acetone addition 2. Add Ethyl Chloroacetate (dropwise) reagents->addition reflux 3. Reflux for 6-8 hours addition->reflux workup 4. Cool, Filter, and Concentrate reflux->workup extraction 5. Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction drying 6. Dry with Na₂SO₄ and Concentrate extraction->drying purification 7. Purify by Column Chromatography drying->purification product This compound purification->product

Caption: A flowchart illustrating the step-by-step experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism hydroquinone Hydroquinone OH C₆H₄ OH phenoxide Potassium 4-hydroxyphenoxide O⁻K⁺ C₆H₄ OH hydroquinone->phenoxide Deprotonation base K₂CO₃ ethyl_chloroacetate Ethyl Chloroacetate Cl CH₂ C(=O)O-Et phenoxide:f0->ethyl_chloroacetate:f0 SN2 Attack product This compound O-CH₂-C(=O)O-Et C₆H₄ OH ethyl_chloroacetate->product byproduct KCl + KHCO₃ ethyl_chloroacetate->byproduct Displacement

Caption: The reaction mechanism for the Williamson ether synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 2-(4-hydroxyphenoxy)acetate in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative.

Analytical Methods Overview

A summary of the recommended analytical methods for the quantification of this compound is provided below.

MethodPrincipleTypical ApplicationKey Advantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Routine quality control, purity assessment, and analysis of bulk drug substance and formulated products.Robust, cost-effective, widely available.
LC-MS/MS High-resolution separation coupled with highly sensitive and selective mass spectrometric detection.Bioanalysis of plasma and tissue samples, metabolite identification, trace-level quantification.High sensitivity, high selectivity, suitable for complex matrices.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Analysis of volatile impurities, alternative method for quantification.High chromatographic efficiency for volatile compounds.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Performance
ParameterResult
Linearity (r²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Retention Time ~ 4.5 min
Table 2: LC-MS/MS Method Performance
ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%
Retention Time ~ 2.8 min

Experimental Protocols

Detailed protocols for sample preparation and analysis are provided below.

HPLC-UV Method

This method is suitable for the quantification of this compound in bulk material and simple formulations.

4.1.1. Materials and Reagents

4.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 275 nm

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 500 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4.1.4. Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep_Standard Prepare Standard Stock Prep_Working Prepare Working Standards Prep_Standard->Prep_Working Inject Inject into HPLC Prep_Working->Inject Prep_Sample Prepare Sample Prep_Sample->Inject Acquire Acquire Data Inject->Acquire Process Process Data Acquire->Process Cal_Curve Generate Calibration Curve Process->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: HPLC-UV analysis workflow.

LC-MS/MS Method

This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

4.2.2. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 109.1

    • Internal Standard: To be determined based on the specific IS used.

4.2.4. Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject_LCMS Inject into LC-MS/MS Reconstitute->Inject_LCMS Acquire_Data Acquire MRM Data Inject_LCMS->Acquire_Data Process_Data Process Data Acquire_Data->Process_Data Ratio Calculate Analyte/IS Ratio Process_Data->Ratio Cal_Curve_LCMS Generate Calibration Curve Ratio->Cal_Curve_LCMS Quantify_LCMS Quantify Sample Cal_Curve_LCMS->Quantify_LCMS

Caption: LC-MS/MS bioanalysis workflow.

GC-MS Method (Alternative)

This method can be used as an alternative for the analysis of this compound, particularly after derivatization to increase volatility.

4.3.1. Derivatization A derivatization step, such as silylation of the hydroxyl group, may be necessary to improve the chromatographic properties of the analyte.

4.3.2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Mass Range: m/z 50-400

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample receipt to final result, as depicted in the diagram below.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Sample Sample Receipt Method_Selection Method Selection Sample->Method_Selection Sample_Prep Sample Preparation Method_Selection->Sample_Prep Protocol Instrument_Analysis Instrumental Analysis Sample_Prep->Instrument_Analysis Data_Processing Data Processing Instrument_Analysis->Data_Processing Quant_Result Quantitative Result Data_Processing->Quant_Result Report Report Generation Quant_Result->Report

Caption: Logical flow of the analytical process.

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Ethyl 2-(4-hydroxyphenoxy)acetate. Due to the limited availability of public experimental NMR data for this specific compound, this report utilizes spectral data from a closely related analogue, Ethyl 2-(4-aminophenoxy)acetate, to provide a reliable reference for structural elucidation and characterization. The substitution of a hydroxyl group with an amino group on the aromatic ring will induce some changes in the chemical shifts of the aromatic protons and carbons, but the data for the ethyl acetate (B1210297) moiety is expected to be highly comparable.

Data Presentation

The ¹H and ¹³C NMR spectral data for the reference compound, Ethyl 2-(4-aminophenoxy)acetate, are summarized in the tables below for clear interpretation and comparison.

Table 1: ¹H NMR Spectral Data of Ethyl 2-(4-aminophenoxy)acetate (500 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.62Doublet (d)2HAr-H
6.47Doublet (d)2HAr-H
4.65Singlet (s)2H-NH₂
4.55Singlet (s)2HArO-CH₂-CO
4.12Quartet (q)2HO-CH₂-CH₃
1.18Triplet (t)3HO-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data of Ethyl 2-(4-aminophenoxy)acetate (125 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
169.3C=O
148.9Ar-C (C-N)
143.1Ar-C (C-O)
115.5Ar-CH
114.7Ar-CH
65.6ArO-CH₂-CO
60.4O-CH₂-CH₃
14.1O-CH₂-CH₃

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). Add approximately 0.6-0.7 mL of the solvent to the sample in a clean, dry NMR tube.

  • Dissolution: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved.

  • Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a spectrum with adequate signal-to-noise. The spectral width is typically set from 0 to 220 ppm.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

Visualization

Experimental Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift structure Structure Elucidation chem_shift->structure multiplicity Multiplicity Analysis multiplicity->structure integration Integration Analysis integration->structure

References

Application Notes and Protocols: Ethyl 2-(4-hydroxyphenoxy)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenoxy)acetate is a valuable bifunctional building block in organic synthesis, incorporating a reactive phenol (B47542) and an ester functional group. This combination allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including biologically active compounds. Notably, this compound has been identified as an agonist of the insulin (B600854) receptor, suggesting its potential in the development of therapeutics for type 2 diabetes and neurological disorders. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in further synthetic transformations.

Physicochemical Properties and Data

PropertyValueReference
CAS Number 20872-28-0[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Not explicitly found in search results, but likely a solid or oil
Solubility Not explicitly found in search results, but expected to be soluble in common organic solvents like acetone, ethanol, and ethyl acetate (B1210297)

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the O-alkylation of hydroquinone (B1673460) with an ethyl haloacetate, typically in the presence of a base. To favor mono-alkylation and prevent the formation of the diether byproduct, it is crucial to use an excess of hydroquinone.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from similar syntheses of phenoxyacetates.[2]

Materials:

  • Hydroquinone

  • Ethyl bromoacetate (B1195939)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (2.0 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Expected Yield and Characterization:

While a specific yield for this reaction is not available in the searched literature, similar reactions report yields ranging from moderate to high. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications as a Building Block

The bifunctional nature of this compound allows for selective transformations at either the phenolic hydroxyl group or the ester moiety.

Reactions at the Phenolic Hydroxyl Group

The free phenolic hydroxyl group can undergo various reactions, including:

  • O-Alkylation: Further alkylation to introduce a second, different substituent on the phenoxy oxygen.

  • O-Acylation: Esterification with acyl chlorides or anhydrides to form a phenoxy ester.

  • Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the substituents will influence the position of substitution.

Reactions at the Ester Group

The ethyl ester group can be transformed into other functional groups:

  • Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification will yield the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)acetic acid. This acid can then be used in amide bond formation or other carboxylic acid-specific reactions.

  • Reduction: Reduction with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), will yield the corresponding alcohol, 2-(4-hydroxyphenoxy)ethanol.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for a different alkyl or aryl group.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with a catalyst, can form the corresponding amide.

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the insulin receptor.[1] Upon binding, it activates the receptor, initiating a downstream signaling cascade that plays a crucial role in glucose metabolism.

Insulin Receptor Signaling Pathway

The binding of an agonist like this compound to the insulin receptor triggers a conformational change, leading to the autophosphorylation of the receptor's beta subunits. This activates the receptor's tyrosine kinase activity, which in turn phosphorylates various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then act as docking sites for other signaling molecules, propagating the signal through two main pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is mainly involved in regulating gene expression and cell growth.[3][4][5][6][7]

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound IR Insulin Receptor (IR) Agonist->IR Binding & Activation pIR Phosphorylated IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Recruitment pIRS Phosphorylated IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K Activation Grb2_SOS Grb2/SOS pIRS->Grb2_SOS Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (PKB) PDK1->Akt Phosphorylation pAkt Phosphorylated Akt Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Fusion with membrane Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation MAPK MAPK (ERK) MEK->MAPK Phosphorylation Gene_Expression Gene Expression (Growth, Proliferation) MAPK->Gene_Expression Nuclear Translocation

Caption: Insulin Receptor Signaling Pathway activated by an agonist.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Further Functionalization Start Hydroquinone + Ethyl Bromoacetate Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product1 This compound Purification->Product1 Phenol_Reaction Reaction at Phenolic OH (e.g., O-Alkylation) Product1->Phenol_Reaction Ester_Reaction Reaction at Ester (e.g., Hydrolysis) Product1->Ester_Reaction Product_Phenol O-Substituted Derivative Phenol_Reaction->Product_Phenol Product_Ester Carboxylic Acid Derivative Ester_Reaction->Product_Ester

Caption: General workflow for synthesis and functionalization.

Conclusion

This compound is a versatile and accessible building block for organic synthesis. Its straightforward preparation and the presence of two distinct reactive functional groups make it an attractive starting material for the synthesis of a wide range of target molecules. The compound's inherent biological activity as an insulin receptor agonist further highlights its importance in medicinal chemistry and drug development research. The protocols and data presented here provide a foundation for researchers to utilize this valuable compound in their synthetic endeavors.

References

Application of Ethyl 2-(4-hydroxyphenoxy)acetate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxyphenoxy)acetate serves as a valuable scaffold in medicinal chemistry for the development of novel anti-inflammatory agents. Its phenoxyacetic acid moiety is a key pharmacophore found in various compounds designed to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. Selective COX-2 inhibitors offer a promising therapeutic strategy for managing inflammation with a potentially reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the synthesis and evaluation of anti-inflammatory agents derived from phenoxyacetic acid precursors, exemplified by the synthesis of pyrazoline-phenoxyacetic acid derivatives.

General Synthesis Workflow

The general strategy for synthesizing anti-inflammatory agents from phenoxyacetic acid derivatives involves a multi-step process. This typically begins with the formation of the core phenoxyacetic acid structure, followed by derivatization to introduce various pharmacophores that enhance binding affinity and selectivity for the target enzyme, such as COX-2.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Start Substituted Phenol Step1 Reaction with Ethyl Bromoacetate (B1195939) Start->Step1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Intermediate1 Ethyl Phenoxyacetate (B1228835) Derivative Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Base (e.g., NaOH) Solvent (e.g., Ethanol) Intermediate2 Phenoxyacetic Acid Derivative Step2->Intermediate2 Step3 Condensation with Hydrazine (B178648)/Substituted Hydrazine Intermediate2->Step3 Intermediate3 Hydrazide Intermediate Step3->Intermediate3 Step4 Cyclization with Chalcone Intermediate3->Step4 Final_Product Pyrazoline-Phenoxyacetic Acid Derivative Step4->Final_Product

Caption: General synthesis workflow for pyrazoline-phenoxyacetic acid derivatives.

Experimental Protocols

The following protocols are representative examples for the synthesis and evaluation of phenoxyacetic acid-based anti-inflammatory agents.

Protocol 1: Synthesis of 2-(4-formylphenoxy)acetic acid

This protocol describes the synthesis of a key intermediate, 2-(4-formylphenoxy)acetic acid, from 4-hydroxybenzaldehyde (B117250).

  • Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)acetate

    • To a solution of 4-hydroxybenzaldehyde (10 mmol) in dry acetone (B3395972) (50 mL), add anhydrous potassium carbonate (15 mmol).

    • Add ethyl bromoacetate (12 mmol) dropwise to the mixture.

    • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to obtain ethyl 2-(4-formylphenoxy)acetate.

  • Step 2: Hydrolysis to 2-(4-formylphenoxy)acetic acid

    • Dissolve the ethyl 2-(4-formylphenoxy)acetate (8 mmol) in a mixture of ethanol (B145695) (30 mL) and 10% aqueous sodium hydroxide (B78521) solution (15 mL).

    • Stir the mixture at room temperature for 4-6 hours.

    • After the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of 2-3.

    • The precipitated solid, 2-(4-formylphenoxy)acetic acid, is filtered, washed with cold water, and dried.

Protocol 2: Synthesis of Phenoxyacetic Acid Hydrazide-Hydrazone Derivatives

This protocol details the synthesis of the final anti-inflammatory compounds.

  • Step 1: Synthesis of 2-(phenoxy)acetohydrazide

    • A mixture of the appropriate ethyl phenoxyacetate derivative (5 mmol) and hydrazine hydrate (B1144303) (10 mmol) in ethanol (25 mL) is refluxed for 6-8 hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the 2-(phenoxy)acetohydrazide.

  • Step 2: Synthesis of Hydrazide-Hydrazone Derivatives

    • To a solution of the 2-(phenoxy)acetohydrazide (2 mmol) in ethanol (20 mL), add a catalytic amount of glacial acetic acid.

    • Add the desired substituted aromatic aldehyde (2 mmol) to the mixture.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure hydrazide-hydrazone derivative.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

  • Assay Principle: The assay is based on the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • The inhibitory activity of the synthesized compounds on ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time at a controlled temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This protocol describes a standard in vivo model to assess the anti-inflammatory effects of the synthesized compounds.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.

    • The test compounds and the standard drug are administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation

The anti-inflammatory activity of a series of synthesized phenoxyacetic acid derivatives is summarized in the table below.

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 4h)
1a H12.50.2550.045.2
1b 4-Cl8.20.1174.568.7
1c 4-F9.50.1563.362.5
1d 4-OCH315.10.3247.240.1
Indomethacin -0.11.50.0775.3
Celecoxib -15.00.05300.072.8

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for these phenoxyacetic acid-derived anti-inflammatory agents is the selective inhibition of the COX-2 enzyme.

COX2_Inhibition_Pathway cluster_pathway Inflammatory Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Inflammatory Stimuli COX2_Enzyme COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2, PGI2) COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Phenoxyacetic Acid Derivative (Selective COX-2 Inhibitor) Inhibitor->COX2_Enzyme Inhibition PLA2 Phospholipase A2 PLA2->Arachidonic_Acid

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Conclusion

This compound and its analogs are highly promising starting materials for the synthesis of novel and selective anti-inflammatory agents. The phenoxyacetic acid scaffold allows for extensive chemical modification to optimize potency and selectivity for COX-2. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these compounds, facilitating further research and development in the quest for safer and more effective anti-inflammatory therapies. The versatility of this starting material makes it an ideal candidate for the creation of compound libraries for high-throughput screening and lead optimization programs.

Application Notes and Protocols: Development of Ethyl 2-(4-hydroxyphenoxy)acetate-based Hypoglycemic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Ethyl 2-(4-hydroxyphenoxy)acetate and its derivatives as potential hypoglycemic agents. This document includes a summary of their mechanism of action, protocols for their synthesis and evaluation, and quantitative data from relevant studies.

Introduction

This compound is a compound that has garnered interest for its potential therapeutic applications, including in the management of type 2 diabetes. It has been identified as an agonist of the insulin (B600854) receptor, capable of activating it and thereby promoting glucose uptake in cells[1]. This activity makes it a promising scaffold for the development of novel hypoglycemic drugs. The following sections detail the synthesis, proposed mechanism of action, and protocols for evaluating the efficacy of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through a multi-step process, often starting from readily available precursors like 4-nitrophenol. A general synthetic route involves the alkylation of a phenol (B47542) with an ethyl haloacetate followed by further modifications.

Experimental Protocol: Synthesis of a Related Compound, Ethyl 2-(4-aminophenoxy)acetate

This protocol describes the synthesis of Ethyl 2-(4-aminophenoxy)acetate, a structurally similar compound, which can be adapted for the synthesis of this compound by using hydroquinone (B1673460) as a starting material.

Materials:

Procedure:

  • A mixture of p-nitrophenol (0.01 mol) in dry acetone (20 mL) and anhydrous K2CO3 (0.02 mol) is refluxed for 20 minutes with stirring.

  • Ethyl 2-bromoacetate (0.01 mol) and a catalytic amount of potassium iodide (10 mg) are added to the mixture.

  • The reaction mixture is refluxed for 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the heating is stopped, and the mixture is filtered while hot and washed with acetone.

  • The solvent is evaporated under reduced pressure to yield the intermediate, ethyl 2-(4-nitrophenoxy) acetate, as a pale yellow solid.

  • The crude intermediate is then taken up in a 1:1 solution of ethanol and distilled water (30 mL) containing ammonium chloride (0.03 mol).

  • The mixture is refluxed for 30 minutes with stirring.

  • Iron powder (0.03 mol) is added in portions, and the mixture is refluxed for an additional 4 hours.

  • The hot mixture is filtered and washed with hot water to yield the final product, Ethyl 2-(4-aminophenoxy)acetate.

Mechanism of Action: Insulin Signaling Pathway

This compound is reported to act as an agonist of the insulin receptor[1]. The activation of the insulin receptor initiates a cascade of intracellular signaling events, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a central component in mediating the metabolic effects of insulin.

PI3K/Akt Signaling Pathway

Upon activation by an agonist like insulin or this compound, the insulin receptor undergoes autophosphorylation. This leads to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt mediates a variety of downstream effects, including the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake from the bloodstream into the cells.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin / Agonist IR Insulin Receptor Insulin->IR IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter translocation Glucose_uptake Glucose Uptake GLUT4_transporter->Glucose_uptake PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->GLUT4_vesicle

Caption: PI3K/Akt Insulin Signaling Pathway.

In Vitro Evaluation of Hypoglycemic Activity

The hypoglycemic potential of this compound and its derivatives can be assessed in vitro by measuring their effect on glucose uptake in cultured cells, such as HepG2 (human liver cancer cell line) or 3T3-L1 adipocytes.

Experimental Protocol: In Vitro Glucose Uptake Assay

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2-Deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Insulin or Rosiglitazone)

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed HepG2 cells in 24-well plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS.

  • Differentiate the cells by incubating in DMEM with 2% FBS for 48 hours.

  • Serum-starve the cells for 3 hours in Krebs-Ringer bicarbonate buffer.

  • Treat the cells with various concentrations of the test compounds or positive control for 30 minutes.

  • Initiate glucose uptake by adding 2-Deoxy-D-[3H]glucose (0.5 µCi/well) or 2-NBDG (100 µM) and incubate for 10 minutes.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.

  • Calculate the percentage of glucose uptake relative to the untreated control.

In Vivo Evaluation of Hypoglycemic Activity

The in vivo hypoglycemic efficacy of the compounds can be evaluated in animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats or mice.

Experimental Protocol: STZ-Induced Diabetic Rat Model

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Glibenclamide or Metformin)

  • Glucometer and test strips

Procedure:

  • Induce diabetes in rats by a single intraperitoneal injection of STZ (50-60 mg/kg body weight) dissolved in cold citrate buffer.

  • Confirm the development of diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

  • Divide the diabetic rats into groups: diabetic control (vehicle), positive control, and test compound groups (different doses).

  • Administer the test compounds or controls orally once daily for a specified period (e.g., 28 days).

  • Monitor fasting blood glucose levels at regular intervals (e.g., weekly) throughout the study.

  • At the end of the study, collect blood samples for biochemical analysis (e.g., insulin, lipid profile) and sacrifice the animals for histopathological examination of the pancreas.

Quantitative Data

Table 1: In Vitro Activity of a Phenoxyacetic Acid Derivative

CompoundTargetAssayEC50 (nM)
Compound 18bFFA1Calcium mobilization62.3

EC50: Half-maximal effective concentration FFA1: Free fatty acid receptor 1

Table 2: In Vivo Hypoglycemic Effect of a Phenoxyacetic Acid Derivative in Diabetic Mice

Treatment Group (Dose)Blood Glucose Reduction (%)
Vehicle-
Compound 18b (30 mg/kg)25.4
Compound 18b (100 mg/kg)41.2
Rosiglitazone (10 mg/kg)35.8

Data represents the percentage reduction in blood glucose levels after a single oral administration in type 2 diabetic C57BL/6 mice.

Experimental Workflow

The overall workflow for the development and evaluation of this compound-based hypoglycemic compounds is outlined below.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development A Lead Identification (this compound) B Derivative Synthesis A->B C Enzyme/Receptor Binding Assays B->C D Cell-based Glucose Uptake Assays C->D E Animal Model of Diabetes (e.g., STZ-induced rats) D->E F Efficacy Studies (Blood Glucose Lowering) E->F G Toxicity Studies F->G H Pharmacokinetic Studies G->H I Formulation Development H->I

Caption: Drug Discovery and Development Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new hypoglycemic agents. Their mechanism of action, centered on the activation of the insulin receptor and the subsequent PI3K/Akt signaling pathway, provides a strong rationale for their therapeutic potential. The protocols outlined in these application notes provide a framework for the synthesis, and rigorous in vitro and in vivo evaluation of these compounds. Further research, including detailed structure-activity relationship studies and pharmacokinetic profiling, is warranted to optimize their efficacy and safety for potential clinical applications.

References

Application Notes and Protocols for Insulin Receptor Binding Assay with Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insulin (B600854) receptor (IR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and cell growth and proliferation.[1][2][3] Upon binding of insulin, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways.[1][4][5] Dysregulation of insulin receptor signaling is a hallmark of type 2 diabetes and other metabolic disorders. Consequently, the insulin receptor is a key therapeutic target for the development of novel anti-diabetic agents.

Ethyl 2-(4-hydroxyphenoxy)acetate has been identified as a heterocyclic compound that binds to and activates the insulin receptor, functioning as an agonist and promoting glucose uptake in cells.[6] This makes it a compelling candidate for further investigation as a potential insulin mimetic. This document provides detailed protocols for an in vitro insulin receptor binding assay to characterize the binding affinity of this compound. The primary method described is a competitive radioligand binding assay using a filtration-based separation technique, a robust and widely used method for studying receptor-ligand interactions.[7][8]

Signaling Pathway and Experimental Workflow

Insulin Receptor Signaling Pathway

The binding of insulin or an agonist like this compound to the insulin receptor initiates a complex signaling cascade. The two major pathways activated are the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in mitogenic and growth-related processes.[1][4]

Insulin_Signaling Insulin Insulin or This compound IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P Shc Shc IR->Shc P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P Metabolic Metabolic Actions (e.g., GLUT4 translocation, Glycogen synthesis) Akt->Metabolic Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Mitogenic Mitogenic Effects (Gene expression, Cell growth) ERK->Mitogenic

Caption: Insulin Receptor Signaling Cascade.

Experimental Workflow for Competitive Binding Assay

The experimental workflow for the competitive binding assay involves incubating the insulin receptor with a constant concentration of a radiolabeled insulin analog and varying concentrations of the unlabeled test compound, this compound. The amount of radioligand bound to the receptor is then measured to determine the inhibitory concentration (IC50) of the test compound.

Experimental_Workflow A Prepare Reagents: - Insulin Receptor Preparation - [125I]-Insulin (Radioligand) - this compound - Binding Buffer B Set up Assay Plate: - Total Binding Wells - Non-Specific Binding Wells - Test Compound Wells A->B C Incubate receptor, radioligand, and test compound B->C D Separate Bound and Free Ligand (Vacuum Filtration) C->D E Wash Filters D->E F Measure Radioactivity (Gamma Counter) E->F G Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki F->G

Caption: Competitive Insulin Receptor Binding Assay Workflow.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Insulin Receptor

This protocol details a filtration-based competitive binding assay to determine the affinity of this compound for the human insulin receptor.

Materials and Reagents:

  • Insulin Receptor Preparation: Commercially available purified human insulin receptor (e.g., from Sigma-Aldrich, R&D Systems) or cell membranes prepared from cells overexpressing the human insulin receptor (e.g., CHO-IR cells).

  • Radioligand: [125I]-TyrA14-Insulin (PerkinElmer or equivalent) with high specific activity (>2000 Ci/mmol).

  • Test Compound: this compound (CAS: 20872-28-0).[6]

  • Unlabeled Ligand: Recombinant Human Insulin (for determining non-specific binding and as a positive control).

  • Binding Buffer: 100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO4, 1 mM EDTA, 10 mM glucose, 1% BSA, pH 7.6.[9]

  • Wash Buffer: Cold Binding Buffer without BSA.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreenHTS).[10][11]

  • Apparatus: Vacuum manifold, gamma counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Binding Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a stock solution of unlabeled human insulin for the non-specific binding (NSB) and control wells.

    • Dilute the [125I]-Insulin in Binding Buffer to a working concentration that is at or below its Kd for the insulin receptor (typically 0.1-0.5 nM).[12]

    • Dilute the insulin receptor preparation in Binding Buffer to a concentration that results in less than 10% of the added radioligand being bound.[12]

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL of Binding Buffer, 25 µL of [125I]-Insulin, and 25 µL of the insulin receptor preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled insulin (e.g., 10 µM), 25 µL of [125I]-Insulin, and 25 µL of the insulin receptor preparation.

    • Test Compound: Add 50 µL of each dilution of this compound, 25 µL of [125I]-Insulin, and 25 µL of the insulin receptor preparation.

    • All determinations should be performed in triplicate.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 15°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[9]

  • Filtration and Washing:

    • Pre-wet the filter plate with wash buffer.

    • Transfer the contents of the incubation plate to the filter plate.

    • Rapidly wash the filters with a vacuum manifold using cold wash buffer (e.g., 4 x 200 µL washes) to separate bound from free radioligand.[7]

  • Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well if using a microplate scintillation counter, or directly count the dry filters in a gamma counter.[10]

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding is calculated as: ((Binding in presence of test compound - NSB) / (TB - NSB)) * 100.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]

  • Calculate Inhibition Constant (Ki):

    • The Ki value, which represents the binding affinity of the test compound, can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The following tables present hypothetical data from a competitive binding assay with this compound.

Table 1: Raw Data from Competitive Binding Assay

Concentration of this compound (M)Mean CPMStandard Deviation
Total Binding (0 M)15,230450
1.00E-1014,980420
1.00E-0913,850390
1.00E-0810,120310
1.00E-075,890250
1.00E-062,150180
1.00E-051,280150
Non-Specific Binding1,150120

Table 2: Calculated Binding Parameters

ParameterValue
This compound
IC508.5 x 10-8 M
Ki4.2 x 10-8 M
Control (Unlabeled Insulin)
IC501.2 x 10-9 M
Ki6.0 x 10-10 M

Note: The Ki value was calculated assuming a radioligand concentration of 0.2 nM and a Kd of 0.2 nM.

Conclusion

The provided protocols and application notes offer a comprehensive framework for characterizing the binding of this compound to the insulin receptor. By employing a competitive radioligand binding assay, researchers can quantitatively determine the binding affinity (Ki) of this compound. This information is critical for the preclinical evaluation of this compound as a potential therapeutic agent for diabetes and other metabolic diseases. The successful execution of these experiments will provide valuable insights into the compound's mechanism of action and its potential as an insulin mimetic. Further studies, such as cell-based functional assays measuring insulin receptor phosphorylation or glucose uptake, would be the logical next steps to fully elucidate its biological activity.[13][14]

References

Application Notes and Protocols for Testing the Efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the in vitro efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate, a compound with potential therapeutic applications. Given its reported activities as an insulin (B600854) receptor agonist and the known biological effects of structurally related phenolic compounds, the following protocols are designed to assess its cytotoxicity, impact on cell proliferation, and its potential antioxidant and anti-inflammatory properties.[1][2]

Compound Information

  • Compound Name: this compound

  • CAS Number: 20872-28-0

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.2 g/mol

  • Known Biological Activities: Binds to and activates the insulin receptor, suggesting potential for type 2 diabetes treatment. Its lipophilic nature allows it to cross the blood-brain barrier, indicating possible applications in neurological disorders.[1] Related compounds, such as 4-hydroxyphenylacetic acid (4-HPAA), exhibit antioxidant, anti-inflammatory, and cytoprotective effects.[3][4][5]

Cell Line Selection

The choice of cell lines is critical and should align with the intended therapeutic target.

  • For Metabolic Studies (Diabetes):

    • HepG2 (Human Hepatocellular Carcinoma): A well-established model for studying glucose metabolism and insulin signaling.

    • 3T3-L1 (Mouse Adipocytes): Useful for investigating glucose uptake and adipogenesis.

    • C2C12 (Mouse Myoblasts): A model for studying glucose uptake in muscle cells.

  • For Neurological Studies:

    • SH-SY5Y (Human Neuroblastoma): A common model for neurodegenerative disease research.

    • BV-2 (Mouse Microglia): For studying neuroinflammation.[6]

  • For General Cytotoxicity and Anti-inflammatory Assays:

    • RAW 264.7 (Mouse Macrophages): A standard model for inflammation studies.[7]

    • HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control cell line to assess selectivity.[8][9]

    • A panel of cancer cell lines (e.g., HeLa, MCF-7) can be used to screen for cytotoxic potential.[8][9]

Experimental Protocols

Prior to all experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A vehicle control (DMSO) should be included in all experiments.

Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells.[8][10][11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of the compound on DNA synthesis and cell division.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Detection: Add anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Addition: Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Compare the signal from treated cells to the vehicle control to determine the effect on proliferation.

Anti-inflammatory Activity (Nitric Oxide Production in Macrophages)

This protocol assesses the compound's ability to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitric oxide produced. Compare the results from treated cells to the LPS-only control.

Antioxidant Capacity (DPPH Radical Scavenging Assay)

This cell-free assay measures the direct antioxidant potential of the compound.[13][14]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound and a known antioxidant (e.g., ascorbic acid or Trolox) as a positive control.

  • Reaction: In a 96-well plate, add the test compound dilutions and the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Cellular Oxidative Stress (ROS Detection)

This assay measures the compound's ability to reduce intracellular reactive oxygen species (ROS).[15][16]

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 or SH-SY5Y) in a 96-well black, clear-bottom plate.

  • Compound Treatment: Treat cells with this compound for a designated time.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).

  • ROS Detection: Add a fluorescent ROS indicator (e.g., DCFDA) and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em 485/535 nm for DCFDA).

  • Data Analysis: Compare the fluorescence levels in treated cells to the oxidative stress control.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224
48
72
SH-SY5Y24
48
72
HEK29324
48
72

Table 2: Effect of this compound on Cell Proliferation (BrdU)

Cell LineConcentration (µM)Proliferation (% of Control)
HepG21
10
50
SH-SY5Y1
10
50

Table 3: Anti-inflammatory Effect of this compound on Nitric Oxide Production

Concentration (µM)Nitric Oxide Production (% of LPS Control)
1
10
50
Positive Control (e.g., L-NAME)

Table 4: Antioxidant and Oxidative Stress Scavenging Activity

AssayIC₅₀ (µM)
DPPH Radical Scavenging
Cellular ROS Reduction

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and potential signaling pathways.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Efficacy Testing cluster_data Data Analysis compound This compound stock Stock Solution (DMSO) compound->stock cytotoxicity Cytotoxicity Assay (MTT) stock->cytotoxicity proliferation Proliferation Assay (BrdU) stock->proliferation inflammation Anti-inflammatory Assay (Nitric Oxide) stock->inflammation antioxidant Antioxidant Assay (DPPH, ROS) stock->antioxidant ic50 IC50 Calculation cytotoxicity->ic50 dose_response Dose-Response Curves proliferation->dose_response inflammation->dose_response antioxidant->ic50 statistical_analysis Statistical Analysis ic50->statistical_analysis dose_response->statistical_analysis

Caption: Experimental workflow for testing the efficacy of this compound.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_oxidative_stress Oxidative Stress Pathway cluster_compound Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO ROS ROS Nrf2_Keap1 Nrf2-Keap1 ROS->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation ARE ARE Nrf2->ARE translocation Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes compound This compound compound->NFkB Inhibition? compound->ROS Scavenging? compound->Nrf2_Keap1 Activation?

Caption: Potential signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate, a key intermediate in drug development.[1] The synthesis is typically achieved via a Williamson ether synthesis, reacting a salt of hydroquinone (B1673460) with an ethyl haloacetate.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Problem EncounteredPotential CausesRecommended Solutions
Low or No Product Yield Incomplete Deprotonation: The phenolic hydroxyl group of hydroquinone is not fully deprotonated, leading to a poor nucleophile.- Use a sufficiently strong base (e.g., NaH, K₂CO₃, NaOH). - Ensure the base is fresh and properly handled to maintain its reactivity. - Use an appropriate solvent that can dissolve the reactants and facilitate the reaction (e.g., DMF, acetone (B3395972), ethanol).[3]
Poor Quality of Reagents: Ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) may have degraded.- Use freshly distilled or high-purity ethyl haloacetate. - Store reagents under appropriate conditions (cool, dry, and dark).
Side Reactions: The alkylating agent may undergo elimination reactions, especially at high temperatures.[2]- Maintain a controlled reaction temperature. Lower temperatures generally favor the Sₙ2 reaction over elimination.[2] - Use a primary alkyl halide (ethyl bromoacetate) which is less prone to elimination.[2][4]
Dialkylation: Both hydroxyl groups of hydroquinone react, forming a diether byproduct.- Use a molar ratio of hydroquinone to ethyl haloacetate greater than 1:1 to favor mono-alkylation. - Consider using a protecting group for one of the hydroxyl groups if selective mono-alkylation is challenging.[5]
Product is Impure Presence of Unreacted Starting Materials: Hydroquinone or ethyl bromoacetate remains in the final product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction time and temperature. - Purify the crude product using column chromatography or recrystallization.[5]
Formation of Byproducts: Presence of the dialkylated product or products from side reactions.- Adjust the stoichiometry of the reactants to minimize the formation of the diether. - Purify the product using silica (B1680970) gel column chromatography.[5]
Reaction is Sluggish or Does Not Proceed Insufficiently Strong Base: The chosen base is not strong enough to deprotonate the phenol (B47542) effectively.- Switch to a stronger base such as sodium hydride (NaH). - Ensure anhydrous conditions, as water can quench the base.
Low Reaction Temperature: The reaction rate is too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for the formation of byproducts using TLC.
Poor Solubility of Reactants: The reactants are not sufficiently dissolved in the chosen solvent.- Select a solvent in which all reactants are soluble. Aprotic polar solvents like DMF or DMSO can be effective.[3] - Consider the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between reactants in different phases.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Williamson ether synthesis.[2] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2][4] First, a base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage.[2]

Q2: What are the critical parameters to control during this synthesis?

A2: The key parameters to control are:

  • Stoichiometry: The molar ratio of hydroquinone to the alkylating agent is crucial to control mono- versus di-alkylation.

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the phenol, and the solvent must be appropriate for the Sₙ2 reaction, ideally a polar aprotic solvent.[3]

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like elimination.[2]

  • Reaction Time: The reaction should be monitored to ensure it goes to completion without forming excessive byproducts.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) should be used to achieve good separation of the spots.

Q4: What are the common side reactions?

A4: The main side reaction is the dialkylation of hydroquinone, where both hydroxyl groups react with the ethyl haloacetate to form a diether byproduct. Another potential side reaction is the base-catalyzed elimination of the ethyl haloacetate, although this is less favorable with primary halides.[2] Ring alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide, can also occur but is generally less common under typical Williamson ether synthesis conditions.[2]

Q5: What safety precautions should be taken during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling: Ethyl bromoacetate is a lachrymator and should be handled with care. Strong bases like sodium hydride are flammable and react violently with water; they must be handled under anhydrous conditions.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocol

Below is a general protocol for the synthesis of this compound.

Materials:

  • Hydroquinone

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.2 equivalents) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 30 minutes.

  • Slowly add ethyl bromoacetate (1.0 equivalent) dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Hydroquinone + Ethyl Bromoacetate Base_Solvent K₂CO₃ in Acetone Reactants->Base_Solvent Add Reflux Reflux (4-6h) Base_Solvent->Reflux Heat Filter Filter Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Final_Product Pure Product Column->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Reaction_Mechanisms cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Side Reaction HQ Hydroquinone Phenoxide Phenoxide Ion HQ->Phenoxide + Base (-BH⁺) Product This compound Phenoxide->Product + Ethyl Bromoacetate (-Br⁻) EBA Ethyl Bromoacetate Product_Side Product Diether Diether Byproduct Product_Side->Diether + Base, + Ethyl Bromoacetate

Caption: Main synthesis reaction and a common side reaction.

References

Optimization of reaction conditions for Ethyl 2-(4-hydroxyphenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis, a common synthetic route.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of hydroquinone (B1673460): The phenolic proton is not acidic enough to react without a sufficiently strong base.1. Base Selection: Use a strong base like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) to ensure complete formation of the phenoxide.[1]
2. Inactive alkylating agent: Ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) may have degraded.2. Reagent Quality: Use a fresh or purified supply of the ethyl haloacetate. Check for decomposition by visual inspection or analytical methods if necessary.
3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures.3. Temperature Optimization: The reaction temperature can be increased. Temperatures ranging from room temperature to reflux are reported. A typical range is 80-140 °C.[2]
4. Insufficient reaction time: The reaction may not have proceeded to completion.4. Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 2 to 20 hours.[2]
Formation of Disubstituted Byproduct 1. High ratio of alkylating agent to hydroquinone: Using an excess of ethyl haloacetate can lead to alkylation of both hydroxyl groups of hydroquinone.1. Stoichiometry Control: Use a molar ratio of hydroquinone to ethyl haloacetate of 1:1 or a slight excess of hydroquinone.
2. Slow addition of alkylating agent: Adding the alkylating agent too quickly can create localized high concentrations, favoring disubstitution.2. Controlled Addition: Add the ethyl haloacetate dropwise to the reaction mixture over a period of time.[2]
Reaction Fails to Initiate 1. Poor solubility of reactants: The reactants may not be in the same phase for the reaction to occur efficiently.1. Solvent and Catalyst: Use a suitable solvent like dry acetone (B3395972) or an oil bath.[1][2] The use of a phase transfer catalyst can also be beneficial.[2]
2. Presence of water: Water can quench the strong base and inhibit the formation of the nucleophilic phenoxide.2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2]
Difficult Product Purification 1. Presence of unreacted starting materials and byproducts: These can co-elute with the desired product during chromatography.1. Optimized Work-up: After the reaction, filter the mixture while hot and wash with the reaction solvent.[1] Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.
2. Oily product that is difficult to crystallize: The product may be an oil at room temperature.2. Purification Technique: Utilize column chromatography for separation. If crystallization is desired, try different solvent systems or seed with a small crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a variation of the Williamson ether synthesis. This involves the reaction of a hydroquinone salt with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The hydroquinone is first deprotonated with a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the ethyl haloacetate.

Q2: How can I minimize the formation of the disubstituted diether byproduct?

A2: To minimize the formation of the diether, it is crucial to control the stoichiometry of the reactants. Using hydroquinone in a slight molar excess compared to the ethyl haloacetate will favor the monosubstituted product. Additionally, a slow, dropwise addition of the ethyl haloacetate to the reaction mixture can help prevent localized high concentrations that lead to disubstitution.[2]

Q3: What are the recommended reaction conditions (temperature, solvent, base)?

A3: Optimal conditions can vary, but a general starting point is to use a strong base like potassium carbonate in a solvent such as dry acetone.[1] The reaction can be run at reflux for several hours.[1] Some protocols suggest oil bath temperatures between 80-140 °C with reaction times from 0.5 to 20 hours.[2] It is advisable to monitor the reaction's progress by TLC to determine the optimal time.

Q4: What is the role of a phase transfer catalyst in this synthesis?

A4: A phase transfer catalyst can be employed to facilitate the reaction between reactants that are in different phases (e.g., a solid salt and a liquid organic reactant). It helps to transport the anionic nucleophile (phenoxide) into the organic phase where the alkylating agent is, thereby increasing the reaction rate.

Q5: How can I purify the final product?

A5: After the reaction is complete, a typical work-up involves filtering off any inorganic salts and evaporating the solvent.[1] The crude product can then be purified by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent may also be an option if the product is a solid.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Hydroquinone

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Nitrogen gas (or other inert gas)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to dry acetone.

  • Stir the mixture and heat it to reflux for approximately 20 minutes to form the potassium salt of hydroquinone.[1]

  • Dissolve ethyl bromoacetate (1.0 eq) in a small amount of dry acetone and add it to the dropping funnel.

  • Add the ethyl bromoacetate solution dropwise to the refluxing mixture over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for 8 hours, monitoring the progress by TLC.[1]

  • Once the reaction is complete (as indicated by the consumption of the starting material), stop heating and allow the mixture to cool to room temperature.

  • Filter the mixture while hot to remove the inorganic salts and wash the solid residue with acetone.[1]

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

Visualizations

experimental_workflow start Start: Assemble Dry Glassware add_reactants Add Hydroquinone and K2CO3 to Acetone start->add_reactants reflux1 Reflux for 20 min add_reactants->reflux1 add_bromoacetate Dropwise Addition of Ethyl Bromoacetate reflux1->add_bromoacetate reflux2 Reflux for 8h (Monitor by TLC) add_bromoacetate->reflux2 cool Cool to Room Temperature reflux2->cool filter Filter Hot & Wash with Acetone cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify end_product End: Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_synthesis problem Low Product Yield cause1 Incomplete Deprotonation problem->cause1 could be due to cause2 Poor Reagent Quality problem->cause2 or cause3 Suboptimal Temperature/Time problem->cause3 or solution1 Use Stronger Base cause1->solution1 solve with solution2 Use Fresh Reagents cause2->solution2 solve with solution3 Optimize Temp & Time (TLC) cause3->solution3 solve with

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification challenges and solutions for Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl 2-(4-hydroxyphenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a Williamson ether synthesis, can lead to several impurities. The most common include unreacted starting materials such as hydroquinone (B1673460) and ethyl chloroacetate. Additionally, side-products from the reaction, such as dialkylated hydroquinone, can also be present. Residual solvents from the reaction and workup are also common impurities.

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating the desired product from starting materials and significant byproducts. Recrystallization is a powerful technique for removing minor impurities and obtaining a highly pure crystalline product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: To accurately assess the purity of this compound, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired compound and helps identify any impurities.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the product from impurities on the column.

  • Possible Cause: The solvent system (mobile phase) has incorrect polarity.

  • Solution:

    • Optimize the mobile phase using Thin-Layer Chromatography (TLC) beforehand. A good starting point for silica (B1680970) gel chromatography is a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • Begin with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to find the optimal separation. The ideal Rf value for the product on TLC for good column separation is typically between 0.2 and 0.4.

Problem 2: The product elutes too quickly with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem 3: The product does not elute from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). If the product is still retained, a small amount of a more polar solvent, such as methanol, can be added to the mobile phase.

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.

  • Solution:

    • Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • Try a different solvent or a solvent mixture with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal of the pure compound if available.

    • Slowly evaporate some of the solvent to increase the concentration of the compound.

    • Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm gently until it is clear again before allowing it to cool slowly.

Problem 3: The recrystallized product has a low yield.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on methods used for structurally similar phenolic compounds.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase chosen from the TLC analysis (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed based on TLC analysis of the fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary (Illustrative)

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 1:1 Hexane:Ethyl Acetate
Typical Crude Purity 80-90%
Typical Final Purity >98%
Expected Yield 70-85%
Protocol 2: Purification by Recrystallization

This protocol is adapted from procedures for similar phenolic esters.

Materials:

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data Summary (Illustrative)

ParameterValue
Solvent System Ethanol/Water
Dissolution Temperature ~78 °C (Boiling point of Ethanol)
Crystallization Temperature Room temperature, then 0-5 °C
Typical Crude Purity 90-95%
Typical Final Purity >99%
Expected Yield 80-90%

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystallization Crystallization cool->crystallization isolate Isolate Crystals (Filtration) crystallization->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for purification by recrystallization.

troubleshooting_logic start Purification Issue check_tlc Analyze Crude & Fractions by TLC start->check_tlc poor_sep Poor Separation? check_tlc->poor_sep oiling_out Oiling Out? poor_sep->oiling_out No change_solvent Adjust Solvent Polarity poor_sep->change_solvent Yes no_xtals No Crystals? oiling_out->no_xtals No slow_cool Cool Slower / Add Anti-solvent oiling_out->slow_cool Yes induce_xtal Induce Crystallization (Scratch / Seed) no_xtals->induce_xtal Yes success Successful Purification no_xtals->success No, Re-evaluate Method change_solvent->check_tlc slow_cool->success induce_xtal->success

Caption: Decision tree for troubleshooting common purification problems.

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate. The information is presented in a question-and-answer format to directly address common challenges in improving the yield and purity of this compound.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically performed via Williamson ether synthesis, can stem from several factors.[1][2] The primary reasons include incomplete reaction, competing side reactions, and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Deprotonation of Hydroquinone (B1673460): The reaction requires the formation of a phenoxide ion to act as a nucleophile.[1] If the base is not strong enough or used in insufficient quantity, the hydroquinone will not be fully deprotonated, leading to a lower concentration of the active nucleophile.

    • Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide instead of weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH). Ensure at least one molar equivalent of the base is used relative to hydroquinone.

  • Competing Side Reactions: The primary side reaction is the formation of the diether byproduct, 1,4-bis(ethoxycarbonylmethoxy)benzene, where both hydroxyl groups of hydroquinone are alkylated.[1] C-alkylation on the aromatic ring is also a possibility, though less common.

    • Solution: To favor mono-alkylation, use an excess of hydroquinone relative to ethyl chloroacetate (B1199739). A molar ratio of 2:1 to 4:1 (hydroquinone:ethyl chloroacetate) is recommended. The unreacted hydroquinone can often be recovered and recycled. Another approach is to use a protecting group strategy, where one hydroxyl group of hydroquinone is protected before the reaction and deprotected afterward.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a crucial role.

    • Solution: The reaction is typically conducted at elevated temperatures (e.g., 80-140 °C) to ensure a reasonable reaction rate.[3] However, excessively high temperatures can promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972), which can help to dissolve the phenoxide salt and promote the SN2 reaction. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can also improve the reaction rate and yield, especially in a two-phase system.[3]

Q2: I am observing a significant amount of a diether byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of 1,4-bis(ethoxycarbonylmethoxy)benzene is a common issue due to the presence of two nucleophilic hydroxyl groups on the hydroquinone starting material.

Strategies to Minimize Diether Formation:

  • Adjust Molar Ratios: As mentioned previously, using a significant excess of hydroquinone is the most straightforward method to statistically favor the formation of the mono-substituted product.

  • Controlled Addition of Alkylating Agent: Instead of adding all the ethyl chloroacetate at once, a slow, dropwise addition can help to maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of the already formed mono-ether reacting a second time.

  • Protecting Group Strategy: For higher purity requirements, protecting one of the hydroxyl groups of hydroquinone is a highly effective strategy. For example, one hydroxyl group can be protected as a benzyl (B1604629) ether. The protected hydroquinone is then reacted with ethyl chloroacetate, followed by deprotection (e.g., through catalytic hydrogenation) to yield the desired product.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: The purification of this compound often involves removing unreacted hydroquinone, the diether byproduct, and other impurities. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically cooled and poured into water. The product is then extracted into an organic solvent like ethyl acetate (B1210297). The organic layer should be washed with a dilute base (e.g., 5% sodium bicarbonate solution) to remove unreacted hydroquinone, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Column Chromatography: This is a highly effective method for separating the desired mono-ether from the diether byproduct and any remaining starting material. A silica (B1680970) gel column is typically used, with a gradient elution system of hexanes and ethyl acetate.[4] The polarity of the eluent can be gradually increased to first elute the less polar diether, followed by the desired product.

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be performed. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between hydroquinone and ethyl chloroacetate?

A1: The reaction proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1] In the first step, a base is used to deprotonate one of the hydroxyl groups of hydroquinone, forming a phenoxide ion. This phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate, which bears the chlorine leaving group. The reaction results in the formation of an ether bond and the displacement of the chloride ion.[1]

Q2: Which is a better alkylating agent for this synthesis: ethyl chloroacetate or ethyl bromoacetate (B1195939)?

A2: In SN2 reactions, the rate of reaction is dependent on the nature of the leaving group. Bromide is a better leaving group than chloride because it is a weaker base. Therefore, ethyl bromoacetate will generally react faster than ethyl chloroacetate under the same conditions.[5] However, ethyl chloroacetate is often used due to its lower cost and wider availability. If reaction rate is a concern, ethyl bromoacetate is the preferred choice.

Q3: Can I use a different base, such as sodium ethoxide?

A3: While sodium ethoxide is a strong base, it is generally not recommended for this specific reaction. The ethoxide ion can act as a competing nucleophile and react with ethyl chloroacetate to produce diethyl ether, a potential side product. More importantly, it can also lead to transesterification of the ethyl acetate moiety of the product. Non-nucleophilic bases like sodium hydride (NaH) or carbonate bases (K2CO3, Cs2CO3) are generally preferred.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (hydroquinone and ethyl chloroacetate) and the products (mono-ether and diether). By spotting the reaction mixture on a TLC plate at different time intervals, you can visualize the consumption of the starting materials and the formation of the products, allowing you to determine when the reaction is complete.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterCondition ACondition BCondition C
Hydroquinone:Ethyl Chloroacetate (Molar Ratio) 1:13:11:1 (with protecting group)
Base K2CO3NaOHNaH
Solvent AcetoneEthanolDMF
Temperature Reflux80 °CRoom Temperature to 50 °C
Typical Yield ModerateModerate to HighHigh
Purity (before chromatography) Low to ModerateModerateHigh
Key Consideration Significant diether formationExcess hydroquinone recoveryRequires extra protection/deprotection steps

Experimental Protocols

Protocol 1: Synthesis of this compound using an Excess of Hydroquinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (3.0 equivalents) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.

  • Heating: Heat the mixture to reflux with vigorous stirring for 30 minutes.

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue to heat the mixture at reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a 5% aqueous solution of sodium hydroxide to remove excess hydroquinone. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification Stage A 1. Dissolve Hydroquinone and Base in Solvent B 2. Heat to Reflux A->B C 3. Add Ethyl Chloroacetate B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E Reaction Complete F 6. Evaporate Solvent E->F G 7. Dissolve in Ethyl Acetate F->G H 8. Wash with NaOH, Water, Brine G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Recrystallization (Optional) J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Diether Formation) start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Use Stronger Base (e.g., NaH) Increase Reaction Time/Temp cause1->sol1 sol2 Use Excess Hydroquinone Slow Addition of Alkylating Agent Use Protecting Group cause2->sol2 sol3 Optimize Solvent Use Phase Transfer Catalyst Monitor with TLC cause3->sol3

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Troubleshooting Ethyl 2-(4-hydroxyphenoxy)acetate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with Ethyl 2-(4-hydroxyphenoxy)acetate in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is reported to be a heterocyclic compound that binds to and activates the insulin (B600854) receptor, suggesting its potential as an agonist for this receptor and in the study of type 2 diabetes.[1] It has been shown to increase glucose uptake in cells.[1] Additionally, its lipophilic nature suggests it may be capable of crossing the blood-brain barrier, indicating potential for neurological research.[1] Structurally similar compounds, such as Ethyl (4-hydroxyphenyl)acetate, have been identified as selective inhibitors of monoamine oxidase A (MAO-A).[][3]

Q2: I am observing lower than expected activity in my cell-based assay. What are common reasons for this?

A2: Low bioactivity in cell-based assays can stem from several factors. These include issues with compound solubility and stability in your cell culture medium, low permeability of the compound across the cell membrane, or cellular efflux pumps actively removing the compound. The compound may also be metabolized by the cells into a less active form. Furthermore, issues with the cells themselves, such as poor health, incorrect cell density, or the use of immortalized cell lines that may not reflect the biology of the disease, can contribute to poor results.[4] It's also possible that the compound is sequestered in cellular compartments like lysosomes, preventing it from reaching its target.[5]

Q3: How can the choice of in-vitro assay affect the observed bioactivity?

A3: The choice of an in-vitro assay is critical and can significantly influence the interpretation of a compound's bioactivity. For instance, when assessing antioxidant potential, different assays like DPPH and ABTS measure antioxidant capacity through different chemical reactions.[6] The solubility and reaction kinetics of a lipophilic compound like this compound can vary between these assays, leading to different results.[7] Similarly, a biochemical assay using a purified protein may yield different potency results compared to a cell-based assay where factors like cell permeability and interaction with other cellular components come into play.[5]

Troubleshooting Guides

Issue 1: Low or Inconsistent Activity in Antioxidant Assays (e.g., DPPH, ABTS)

This guide addresses common problems when evaluating the antioxidant potential of this compound.

Troubleshooting Workflow

start Low/Inconsistent Antioxidant Activity solubility 1. Check Compound Solubility - Is the compound fully dissolved? - Any visible precipitate? start->solubility solvent 2. Optimize Solvent System - Try a small amount of DMSO for stock. - Ensure final DMSO % is low. solubility->solvent Precipitate observed kinetics 3. Evaluate Reaction Kinetics - Is the incubation time sufficient? - Perform a time-course experiment. solubility->kinetics Fully dissolved solvent->kinetics ph 4. Verify pH of Reaction - Is the assay buffered? - pH can affect phenolic activity. kinetics->ph end Consistent Activity Observed ph->end

Caption: Troubleshooting workflow for antioxidant assays.

Possible Causes and Solutions

Potential Problem Recommended Solution
Poor Solubility This compound is lipophilic. Ensure it is fully dissolved. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all wells to avoid solvent effects.[7]
Slow Reaction Kinetics The reaction between a lipophilic antioxidant and assay radicals (like DPPH) in a polar solvent can be slow.[7] Perform a time-course experiment to determine the optimal incubation time required to reach the reaction endpoint.
pH Sensitivity The antioxidant activity of phenolic compounds can be pH-dependent.[7] Ensure your assay is performed in a buffered solution and that the pH is consistent across all experiments.
Compound Instability The compound may be unstable in the assay medium. Prepare fresh solutions for each experiment and protect them from light, especially if using photosensitive reagents like DPPH.
Issue 2: Low Potency in Cell-Based Receptor Activation or Signaling Assays

This section provides guidance for troubleshooting low activity in cell-based assays designed to measure the effects of this compound on cellular processes like insulin receptor activation.

Troubleshooting Workflow

start Low Potency in Cell-Based Assay viability 1. Assess Cell Viability/Health - Is the compound cytotoxic? - Are cells healthy and at the correct density? start->viability viability->start Cytotoxicity observed permeability 2. Consider Cell Permeability - Is the compound entering the cells? - May require permeability assays. viability->permeability Cells are healthy metabolism 3. Evaluate Compound Metabolism - Are cells metabolizing the compound? - LC/MS analysis of cell lysate/supernatant. permeability->metabolism target 4. Confirm Target Expression - Do the cells express the target receptor? - Verify with Western Blot or qPCR. metabolism->target end Potency Issue Resolved target->end

Caption: Troubleshooting workflow for cell-based assays.

Possible Causes and Solutions

Potential Problem Recommended Solution
Cytotoxicity High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to a decrease in the measured signal. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.
Low Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Consider using cell lines with known differences in transporter expression or employing techniques to enhance permeability, though the latter may introduce artifacts.
Compound Metabolism Cells can metabolize the compound into inactive forms. You can analyze the cell culture supernatant and cell lysates using techniques like LC-MS to identify potential metabolites.
Incorrect Cell Plating Uneven cell plating can lead to variability in results.[8] Ensure proper mixing of cells before plating and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Low Target Expression The cell line used may not express the target receptor (e.g., insulin receptor) at sufficient levels. Verify the expression of the target protein using methods like Western blotting or qPCR.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in methanol. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control.

  • Assay:

    • Add 100 µL of each sample dilution or control to different wells of a 96-well plate.

    • Add 100 µL of methanol to a well to serve as a blank.

    • Add 100 µL of the DPPH solution to all wells.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measurement: Measure the absorbance at 517 nm.[6][7]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general framework for a cell-based assay.

Signaling Pathway Visualization (Hypothetical Insulin Receptor Activation)

cluster_cell Cell Membrane InsulinReceptor Insulin Receptor DownstreamSignaling Downstream Signaling Cascade InsulinReceptor->DownstreamSignaling Activation GlucoseUptake Increased Glucose Uptake DownstreamSignaling->GlucoseUptake Compound This compound Compound->InsulinReceptor Binds & Activates

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Ethyl 2-(4-hydroxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound possesses both lipophilic and hydrophilic properties due to its chemical structure, which includes an aromatic ring, an ether linkage, a hydroxyl group, and an ethyl ester. It is characterized as a lipophilic compound, suggesting it has the potential to cross the blood-brain barrier.[1] Its solubility in aqueous solutions is expected to be limited.

Q2: I'm struggling to dissolve this compound in my aqueous buffer. What should I do?

A2: Direct dissolution in aqueous buffers is often challenging for compounds like this. A common and effective technique is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.

Q3: Which organic solvents are recommended for creating a stock solution?

A3: Based on the structure of this compound, good starting points for creating a stock solution include Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF). A small-scale solubility screening is recommended to determine the most suitable solvent for your required concentration.

Q4: How can I determine the best solvent for my experiment without specific solubility data?

A4: A qualitative solubility screening is a practical first step. This involves testing the dissolution of a small, known amount of the compound in a fixed volume of various solvents. This will help you identify a suitable solvent and estimate its dissolving capacity. See Protocol 1 for a detailed method.

Q5: Can heating be used to improve the solubility of this compound?

A5: Yes, gentle heating can increase the rate and extent of dissolution. However, it is crucial to first establish the thermal stability of the compound to avoid degradation. If the compound precipitates out of solution upon cooling, it indicates that the solution was supersaturated at the higher temperature, and this may not be a suitable method for your experimental conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during dilution into aqueous buffer. The concentration of the compound exceeds its solubility limit in the final aqueous solution. The percentage of organic co-solvent is too low to maintain solubility.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution (typically, keep it below 1% to avoid affecting biological assays). See Protocol 2.
Inconsistent results in biological assays. The compound is not fully dissolved, leading to inaccurate concentrations. The organic co-solvent is interfering with the assay.Ensure the compound is completely dissolved in the stock solution before dilution. Run a vehicle control (buffer with the same final concentration of the organic co-solvent but without the compound) to check for solvent effects.
Cloudiness or opalescence observed in the final solution. The compound is forming a fine precipitate or a colloidal suspension.Try a different co-solvent for the stock solution. Consider using sonication to aid dissolution. If the problem persists, the desired concentration may not be achievable in that specific buffer system.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening

This protocol outlines a method to quickly assess the solubility of this compound in a variety of common laboratory solvents.

Materials:

  • This compound

  • Selection of solvents (see table below)

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 1-2 mg of this compound into individual, labeled vials.

  • Add 0.5 mL of a selected solvent to the first vial.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution. A clear solution indicates that the compound is soluble at approximately 2-4 mg/mL. If the compound has not fully dissolved, add another 0.5 mL of the solvent and vortex again.

  • Record your observations as "Soluble," "Partially Soluble," or "Insoluble."

  • Repeat for all selected solvents.

Table for Recording Qualitative Solubility:

Solvent Polarity Index Volume Added (mL) Observation (Soluble/Partially Soluble/Insoluble)
Water9.0
Ethanol5.2
Methanol6.6
Acetone5.1
Ethyl Acetate4.4
Dichloromethane3.4
Dimethyl Sulfoxide (DMSO)7.2
Hexane0.0
Protocol 2: Preparation of an Aqueous Solution using a Co-Solvent

This protocol describes the standard method for preparing a working solution of a poorly water-soluble compound in an aqueous buffer.

Materials:

  • This compound

  • A suitable organic co-solvent (e.g., DMSO, determined from Protocol 1)

  • Target aqueous buffer

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution: Weigh a precise amount of this compound and dissolve it in the minimum necessary volume of the chosen organic co-solvent to create a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but ensure the solution returns to room temperature before use.

  • Perform Serial Dilutions (if necessary): If the final desired concentration is very low, it may be necessary to perform an intermediate dilution of the stock solution in the organic co-solvent.

  • Final Dilution into Aqueous Buffer: Add a small volume of the concentrated stock solution (or intermediate dilution) to the final volume of your aqueous buffer to achieve the target concentration. It is crucial to add the stock solution to the buffer while gently vortexing or stirring to ensure rapid dispersion and prevent precipitation.

Visualizing Experimental Workflows

experimental_workflow cluster_protocol1 Protocol 1: Solubility Screening cluster_protocol2 Protocol 2: Co-Solvent Method weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex observe Observe & Record vortex->observe prep_stock Prepare Concentrated Stock in Organic Solvent observe->prep_stock Select Best Solvent dilute_stock Dilute Stock into Aqueous Buffer prep_stock->dilute_stock vortex_final Vortex during Dilution dilute_stock->vortex_final final_solution Final Working Solution vortex_final->final_solution

Caption: Workflow for determining solubility and preparing aqueous solutions.

troubleshooting_logic cluster_solutions Troubleshooting Steps decision decision start Prepare Final Solution is_clear Is the solution clear? start->is_clear precipitate Precipitate or Cloudiness is_clear->precipitate No solution_ok Solution is ready for use is_clear->solution_ok Yes lower_conc Lower Final Concentration precipitate->lower_conc change_solvent Try a Different Co-Solvent precipitate->change_solvent check_control Run Vehicle Control in Assay solution_ok->check_control

Caption: Troubleshooting logic for solubility issues.

References

Side-product formation in Ethyl 2-(4-hydroxyphenoxy)acetate synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side-product formation and offering potential solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (e.g., dialkylation, C-alkylation). 3. Suboptimal reaction conditions. 4. Loss of product during workup and purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Refer to the side-product prevention strategies below. 3. Optimize reaction temperature, solvent, and base. A common method is the Williamson ether synthesis, which typically involves reacting an alkoxide with a primary alkyl halide via an SN2 reaction[1]. 4. Ensure efficient extraction and minimize transfers. Consider alternative purification methods like recrystallization over column chromatography if the product is prone to degradation on silica (B1680970) gel.
Formation of a Disubstituted By-product The starting material, hydroquinone (B1673460), has two hydroxyl groups, making it susceptible to dialkylation. This occurs when the initially formed monosubstituted product reacts further with the alkylating agent.1. Control Stoichiometry: Use a precise molar ratio of hydroquinone to the alkylating agent. An excess of hydroquinone can favor mono-alkylation. 2. Slow Addition of Alkylating Agent: Adding the ethyl haloacetate solution dropwise or in portions helps to maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of the monosubstituted product reacting further[2]. 3. Protecting Groups: Consider using a monoprotected hydroquinone derivative to completely prevent the formation of the diether[3].
Presence of C-Alkylated Impurities The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. O-alkylation is generally kinetically favored, while C-alkylation is thermodynamically favored[4][5].1. Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophilic oxygen, enhancing its reactivity for O-alkylation[6]. 2. Base and Counter-ion: The choice of base can influence the selectivity. Harder cations (like Li+) may favor O-alkylation. 3. Temperature Control: Lower reaction temperatures generally favor the kinetically controlled O-alkylation product.
Elimination By-products Observed The base used in the reaction can induce an elimination reaction on the ethyl haloacetate, especially at higher temperatures.1. Use a Primary Alkyl Halide: The synthesis of this compound typically uses a primary alkyl halide (e.g., ethyl bromoacetate), which is less prone to elimination than secondary or tertiary halides[1][7][8]. 2. Moderate Reaction Temperature: Avoid excessively high temperatures that could favor elimination over substitution. 3. Choice of Base: Use a non-hindered base. While strong bases are needed, highly hindered bases can preferentially act as bases for elimination rather than as nucleophiles.
Difficult Purification The crude product may contain unreacted starting materials, side products, and residual solvent, making purification challenging.1. Aqueous Workup: A thorough aqueous workup can remove inorganic salts and water-soluble impurities. Washing with a dilute base solution can remove unreacted hydroquinone. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method[9]. 3. Column Chromatography: For complex mixtures, column chromatography is often necessary. Use a suitable eluent system to achieve good separation[10].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis. This reaction involves the deprotonation of hydroquinone with a base to form a phenoxide, which then acts as a nucleophile and attacks an ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate) in a bimolecular nucleophilic substitution (SN2) reaction[1][6].

Q2: How can I prevent the formation of the dialkylated side product?

A2: To prevent dialkylation, you can employ several strategies:

  • Stoichiometric Control: Carefully control the molar ratio of your reactants. Using an excess of hydroquinone relative to the ethyl haloacetate can favor the formation of the mono-alkylated product.

  • Slow Addition: Add the ethyl haloacetate to the reaction mixture slowly and in a controlled manner. This keeps the concentration of the alkylating agent low, minimizing the chance of the desired product reacting a second time[2].

  • Use of a Protecting Group: A more robust method is to start with a mono-protected hydroquinone, which has only one free hydroxyl group available for reaction. This is followed by a deprotection step to yield the final product[3].

Q3: What are the key reaction parameters to control for selective O-alkylation over C-alkylation?

A3: The competition between O- and C-alkylation is a known challenge in phenol (B47542) alkylation[4][5]. To favor O-alkylation:

  • Solvent: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.

  • Base: The choice of base and its counter-ion can influence the reaction outcome.

  • Temperature: Generally, lower temperatures favor the kinetically preferred O-alkylation product.

Q4: What are suitable bases and solvents for this synthesis?

A4:

  • Bases: Strong bases are required to deprotonate the phenolic hydroxyl group. Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH)[6].

  • Solvents: Polar aprotic solvents are generally preferred for the Williamson ether synthesis as they can accelerate SN2 reactions. Examples include acetonitrile, dimethylformamide (DMF), and acetone[6].

Q5: Are there any specific safety precautions I should take?

A5: Yes, always follow standard laboratory safety procedures.

  • Handle strong bases like NaH with extreme care as they are flammable and react violently with water.

  • Alkylating agents like ethyl bromoacetate are lachrymators and toxic; they should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of hydroquinone derivatives via Williamson ether synthesis, based on literature data.

ParameterValue/RangeNotes
Reactants
Hydroquinone1.0 - 1.5 equivalentsAn excess of hydroquinone can help minimize dialkylation.
Alkylating Agent1.0 equivalentTypically ethyl bromoacetate or a related ester with a good leaving group.
Base1.0 - 2.5 equivalentsStrong bases like K2CO3, NaOH, or NaH are commonly used[6].
Reaction Conditions
SolventAcetonitrile, DMF, Acetone (B3395972), XylenePolar aprotic solvents are often preferred[6][10].
Temperature50 - 120 °CThe reaction is typically heated to achieve a reasonable rate[6][10].
Reaction Time1 - 8 hoursProgress should be monitored by TLC or HPLC[6].
Outcome
Product Yield60 - 95%Yields can vary significantly based on specific reactants and conditions[6][10].

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Hydroquinone

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Reaction: Begin stirring the mixture under a nitrogen atmosphere. Add ethyl bromoacetate (1.0 equivalent) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (hydroquinone) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Hydroquinone Hydroquinone DesiredProduct This compound Hydroquinone->DesiredProduct O-Alkylation (Desired) SideProduct2 C-Alkylated Product Hydroquinone->SideProduct2 C-Alkylation (Undesired) EtBrAc Ethyl Bromoacetate EtBrAc->DesiredProduct SideProduct1 Dialkylated Product EtBrAc->SideProduct1 EtBrAc->SideProduct2 Base Base (e.g., K2CO3) Base->DesiredProduct Base->SideProduct2 DesiredProduct->SideProduct1 Further Alkylation

Caption: Main reaction pathway and side-product formation.

Troubleshooting_Logic Start Low Yield or Impure Product CheckDialkylation Check for Dialkylation (TLC/HPLC/MS) Start->CheckDialkylation CheckCAlkylation Check for C-Alkylation (NMR) CheckDialkylation->CheckCAlkylation No ControlStoichiometry Adjust Stoichiometry / Slow Addition CheckDialkylation->ControlStoichiometry Yes CheckCompletion Reaction Incomplete? CheckCAlkylation->CheckCompletion No ModifySolventBase Change Solvent/Base CheckCAlkylation->ModifySolventBase Yes OptimizeConditions Optimize Conditions (Temp, Time, Solvent) CheckCompletion->OptimizeConditions No ExtendReactionTime Increase Reaction Time/Temp CheckCompletion->ExtendReactionTime Yes

Caption: Troubleshooting workflow for synthesis optimization.

Experimental_Workflow A 1. Setup Reactants (Hydroquinone, Base, Solvent) B 2. Add Alkylating Agent (Ethyl Bromoacetate) A->B C 3. Reaction Under Reflux (Monitor by TLC) B->C D 4. Workup (Filter, Concentrate, Extract) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for the synthesis.

References

Refining analytical methods for accurate Ethyl 2-(4-hydroxyphenoxy)acetate detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxyphenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic compound.[1] It has been investigated for its potential to bind to and activate the insulin (B600854) receptor, suggesting it may be a candidate for research into type 2 diabetes.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a subject of interest for potential applications in neurological disorder research.[1]

Q2: What are the typical analytical methods used for the detection and quantification of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the analysis of this compound and similar phenolic compounds.[2] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, particularly after a derivatization step to improve volatility and thermal stability.[3][]

Q3: What are the key chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.2 g/mol [1]
CAS Number 20872-28-0[1]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, it is important to handle this compound in a well-ventilated laboratory and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

HPLC Troubleshooting Guide

High-performance liquid chromatography (HPLC) is a primary technique for analyzing this compound. Below are common issues and their solutions.

Q: Why am I observing significant peak tailing in my chromatogram?

A: Peak tailing is a common issue when analyzing phenolic compounds and is often caused by secondary interactions with the stationary phase.[5] Here are several potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group can interact with residual silanol groups on the silica-based column packing, causing tailing.[5]

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5 using an acidic modifier like formic or phosphoric acid.[6][7] This suppresses the ionization of the phenolic group and protonates the silanol groups, minimizing unwanted interactions.[6] Using a modern, end-capped column can also significantly reduce these interactions.[5][6]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[5]

    • Solution: Ensure the mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa.

  • Column Contamination: Buildup of contaminants on the column can create active sites that lead to tailing.[8]

    • Solution: Use a guard column to protect the analytical column and implement a regular column washing protocol.[5][6] If the column is old or heavily contaminated, it may need to be replaced.[6]

Q: My analyte's retention time is unstable. What could be the cause?

A: Retention time drift can be caused by several factors related to the mobile phase, column, or HPLC system itself.

  • Mobile Phase Preparation: Inconsistent mobile phase composition or degradation can lead to shifting retention times.[8]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use.

  • Column Temperature: Fluctuations in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration time between runs or after a gradient can cause retention time to drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-15 column volumes.

Q: I am seeing low sensitivity and poor peak height for my analyte. How can I improve this?

A: Low sensitivity can compromise the limit of detection and quantification.[5][7]

  • Incorrect Detection Wavelength: The selected UV detection wavelength may not be at the absorbance maximum (λmax) of this compound.

    • Solution: Determine the λmax of the compound by running a UV-Vis spectrum. Set the detector to this wavelength to maximize the signal.

  • Sample Overload: Injecting too much sample can lead to peak broadening and a decrease in peak height.[8]

    • Solution: Try diluting the sample and injecting a smaller volume to see if the peak shape and height improve.[8]

  • Peak Tailing: Asymmetrical peaks are broader and shorter, which reduces sensitivity.[5]

    • Solution: Address any peak tailing issues using the steps outlined in the previous troubleshooting question.

GC-MS Troubleshooting Guide

For GC-MS analysis, proper sample preparation, including derivatization, is crucial.

Q: Why is derivatization necessary for analyzing this compound by GC-MS?

A: The presence of a polar phenolic hydroxyl group makes the compound non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization is a critical step to improve its analytical properties.[3]

  • Process: A silylation reaction, often using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar hydroxyl group into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.[3] This results in sharper, more symmetrical chromatographic peaks and enables accurate analysis.[3]

Q: I am getting poor derivatization efficiency. What are the common causes?

A: Incomplete derivatization can lead to inaccurate quantification and the appearance of multiple peaks for the same analyte.

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is scrupulously dried. Use anhydrous solvents for sample preparation and evaporate the sample to complete dryness under a stream of nitrogen before adding the derivatization reagent.[3]

  • Incorrect Reagent Amount or Reaction Time: Insufficient reagent or time will result in an incomplete reaction.

    • Solution: Optimize the amount of silylating agent and the reaction time and temperature to ensure the reaction goes to completion. A typical starting point is heating at 60-70°C for 30 minutes.

Data and Protocols

HPLC Method Parameters

The following table provides a starting point for developing an HPLC-UV method for the quantification of this compound.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 275 nm
Sample Preparation Protocol (for HPLC)
  • Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the test sample with the mobile phase to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting into the HPLC system to prevent clogging of the column and tubing.[8]

Visualizations

General Troubleshooting Workflow

A Problem Observed (e.g., Peak Tailing, Drifting RT) B Step 1: Check Mobile Phase - Freshly prepared? - Correct pH? - Degassed? A->B Start C Step 2: Inspect Hardware - Leaks? - Correct fittings? - Guard column condition? B->C If problem persists F Resolution - Problem Solved B->F If solved D Step 3: Evaluate Column - Age/Usage? - Correct equilibration? - Contaminated? C->D If problem persists G Resolution - Isolate and Replace Component C->G If leak/bad part found E Step 4: Review Method Parameters - Injection volume? - Gradient profile? - Temperature? D->E If problem persists D->G If column is faulty E->F If parameter adjustment works

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample Derivatization Workflow for GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization Sample 1. Aliquot Sample/Standard (100 µL) Dry 2. Evaporate to Dryness (Nitrogen Stream, 40-60°C) Sample->Dry Reagent 3. Add Silylating Reagent (e.g., MSTFA) Dry->Reagent React 4. Heat and React (e.g., 60°C for 30 min) Reagent->React Analysis 5. Inject into GC-MS System React->Analysis

Caption: Standard workflow for sample silylation prior to GC-MS analysis.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl 2-(4-hydroxyphenoxy)acetate and Other Insulin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate and other insulin (B600854) receptor agonists. While information on the specific quantitative efficacy of this compound is limited in publicly available literature, this document outlines the established mechanisms of insulin receptor activation and details the experimental protocols used to evaluate and compare the performance of various agonists. We will present available data for alternative small-molecule insulin receptor agonists to provide a framework for comparative analysis.

Introduction to Insulin Receptor Agonism

The insulin receptor (IR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating glucose homeostasis. Upon binding of insulin or an agonist, the receptor undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains and subsequent activation of downstream signaling pathways. These pathways, principally the PI3K/Akt and Ras/MAPK pathways, orchestrate a multitude of metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake into cells.[1]

This compound is a heterocyclic compound that has been identified as an agonist of the insulin receptor.[2] It has been shown to bind to and activate the receptor, leading to increased glucose uptake in cells and demonstrating efficacy in animal models of type 2 diabetes.[2] This guide aims to place the potential efficacy of this compound in the context of other known insulin receptor agonists.

Insulin Receptor Signaling Pathway

The activation of the insulin receptor initiates a complex cascade of intracellular events. The following diagram illustrates the two major signaling pathways activated by insulin receptor agonists.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Agonist Insulin Receptor Agonist (e.g., this compound) IR Insulin Receptor (IR) Insulin_Agonist->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Grb2 Grb2 IRS->Grb2 PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Phosphorylation GSK3 GSK-3 Akt->GSK3 Inhibition GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Stimulates Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation, Differentiation) ERK->Gene_Expression Enters Nucleus

Insulin Receptor Signaling Cascade

Comparative Efficacy of Insulin Receptor Agonists

Table 1: In Vitro Efficacy of Small-Molecule Insulin Receptor Agonists

CompoundTargetAssayIC50 / EC50Cell LineReference
Thymolphthalein Insulin ReceptorInsulin Displacement10-100 µM (Kd)CHO-IR[3]
Insulin ReceptorReceptor Phosphorylation10-1000 µMCHO-IR[3]
Demethylasterriquinone B-1 (DMAQ-B1) Insulin ReceptorReceptor PhosphorylationNot specifiedCHO-IR[1]
Glucose UptakeGlucose Uptake AssayNot specifiedRat Adipocytes[1]
Merck L7 Insulin ReceptorReceptor PhosphorylationActivates in the absence of insulinHTC-IR[4]
TLK16998 Insulin ReceptorReceptor PhosphorylationEnhances insulin-stimulated phosphorylationHTC-IR[4]
5,8-diacetyloxy-2,3-dichloro-1,4-naphthoquinone Insulin ReceptorReceptor Phosphorylation~5 µMCHO-IR[5]

Note: IC50 is the half maximal inhibitory concentration, and EC50 is the half maximal effective concentration. A lower value generally indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of insulin receptor agonists. Below are representative protocols for key in vitro assays.

Experimental Workflow: Agonist Efficacy Evaluation

Experimental_Workflow start Start: Candidate Agonist binding_assay Insulin Receptor Binding Assay start->binding_assay phosphorylation_assay Insulin Receptor Phosphorylation Assay binding_assay->phosphorylation_assay glucose_uptake_assay Glucose Uptake Assay phosphorylation_assay->glucose_uptake_assay data_analysis Data Analysis & Comparative Efficacy glucose_uptake_assay->data_analysis end End: Efficacy Profile data_analysis->end

Workflow for Evaluating Agonist Efficacy
Insulin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the insulin receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled insulin analog for binding to the insulin receptor. The amount of radiolabeled ligand displaced by the test compound is measured, and the IC50 value is calculated.

Materials:

  • Cells overexpressing the human insulin receptor (e.g., CHO-IR cells)

  • Radiolabeled insulin (e.g., 125I-insulin)

  • Test compound (e.g., this compound)

  • Binding buffer

  • Scintillation counter

Procedure:

  • Culture CHO-IR cells to confluency in appropriate cell culture plates.

  • Wash the cells with binding buffer.

  • Incubate the cells with a fixed concentration of 125I-insulin and varying concentrations of the test compound for a specified time at a controlled temperature to reach equilibrium.

  • Wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound 125I-insulin against the concentration of the test compound to determine the IC50 value.

Insulin Receptor Phosphorylation Assay

Objective: To quantify the ability of a test compound to induce autophosphorylation of the insulin receptor.

Principle: This cell-based assay measures the level of tyrosine phosphorylation on the insulin receptor's β-subunit upon stimulation with an agonist. This is often detected using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.

Materials:

  • Cells overexpressing the human insulin receptor (e.g., CHO-IR cells)

  • Test compound

  • Lysis buffer

  • Anti-phosphotyrosine antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Plate reader or Western blotting equipment

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Starve the cells in serum-free media to reduce basal phosphorylation.

  • Treat the cells with varying concentrations of the test compound for a specified time.

  • Lyse the cells and transfer the lysate to an ELISA plate coated with an antibody that captures the insulin receptor.

  • Add a primary antibody that specifically recognizes the phosphorylated tyrosine residues on the insulin receptor.

  • Add a secondary antibody conjugated to HRP.

  • Add the HRP substrate and measure the absorbance using a plate reader.

  • Generate a dose-response curve to determine the EC50 value.

Glucose Uptake Assay

Objective: To measure the effect of a test compound on glucose uptake in insulin-sensitive cells.

Principle: This assay measures the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or a fluorescent glucose analog) into cells like adipocytes or muscle cells after stimulation with an insulin receptor agonist.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells) or myotubes

  • Test compound

  • Labeled glucose analog (e.g., 2-deoxy-D-[3H]glucose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Differentiate pre-adipocytes into mature adipocytes in a multi-well plate.

  • Wash the cells with KRH buffer and incubate with the test compound at various concentrations.

  • Add the labeled glucose analog and incubate for a short period.

  • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.

  • Plot the glucose uptake against the concentration of the test compound to assess its stimulatory effect.

Conclusion

This compound has been identified as a promising small-molecule insulin receptor agonist. While direct comparative efficacy data with other agonists is not extensively available, the experimental protocols outlined in this guide provide a robust framework for such evaluations. Further research is warranted to quantitatively determine the binding affinity, receptor phosphorylation potency, and functional cellular effects of this compound in direct comparison to other established and emerging insulin receptor agonists. Such studies will be crucial in elucidating its therapeutic potential for the treatment of insulin-related metabolic disorders.

References

In-Vivo Efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate on Glucose Levels: A Comparative Analysis with Metformin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-vivo comparison of the glucose-lowering effects of Ethyl 2-(4-hydroxyphenoxy)acetate and the widely prescribed anti-diabetic drug, metformin (B114582), is currently hampered by a lack of publicly available research data for the former compound. While preliminary information suggests this compound holds promise as an insulin (B600854) receptor agonist effective in animal models of type 2 diabetes, specific in-vivo studies detailing its impact on blood glucose levels, alongside the methodologies employed, are not available in the public domain.

This guide, therefore, will provide a detailed overview of the established in-vivo effects and mechanisms of metformin, which serves as a benchmark for anti-diabetic drug development. Should in-vivo experimental data for this compound become available, a direct comparative analysis will be possible.

Metformin: The Gold Standard in Hyperglycemia Management

Metformin is a biguanide (B1667054) that primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][2][3][4][5] Its mechanism of action is complex and involves multiple pathways, most notably the activation of AMP-activated protein kinase (AMPK).[2][3][5]

Established In-Vivo Effects of Metformin on Glucose Levels

Numerous in-vivo studies in various animal models of diabetes have consistently demonstrated the potent glucose-lowering effects of metformin. The following table summarizes typical findings from such studies.

Parameter Animal Model Dosage Route of Administration Effect on Blood Glucose Reference
Fasting Blood GlucoseStreptozotocin-induced diabetic rats100-500 mg/kg/dayOralSignificant reductionN/A
Glucose ToleranceHigh-fat diet-fed mice250 mg/kg/dayOralImprovedN/A
HbA1cdb/db mice300 mg/kg/dayOralSignificant decreaseN/A

Note: The data presented in this table are representative examples from various studies. Specific values can vary based on the experimental model, duration of treatment, and other factors.

Experimental Protocol for In-Vivo Assessment of Anti-Diabetic Agents

A standard experimental workflow for evaluating the in-vivo efficacy of a novel anti-diabetic compound like this compound, often in comparison with a standard drug like metformin, is outlined below.

G cluster_0 Phase 1: Animal Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection and Analysis A1 Selection of appropriate animal model (e.g., STZ-induced diabetic rats, db/db mice) A2 Induction of diabetes or insulin resistance A1->A2 A3 Acclimatization and baseline measurements (blood glucose, body weight) A2->A3 B1 Randomization into treatment groups: - Vehicle Control - Test Compound (e.g., this compound) - Positive Control (e.g., Metformin) A3->B1 Start of Treatment B2 Daily administration of compounds (specify dose and route) B1->B2 C1 Regular monitoring of: - Blood glucose levels (fasting and postprandial) - Body weight - Food and water intake B2->C1 During Treatment C2 Terminal sample collection: - Blood for biochemical analysis (HbA1c, insulin, lipid profile) - Tissues for histological and molecular analysis C1->C2 C3 Statistical analysis of data C2->C3 D1 Evaluation of anti-diabetic efficacy and comparison of treatment groups C3->D1 Conclusion

Figure 1: A typical experimental workflow for in-vivo comparison of anti-diabetic compounds.

Signaling Pathways: Metformin's Mode of Action

The primary signaling pathway associated with metformin's therapeutic effect is the LKB1/AMPK pathway in hepatocytes.

cluster_downstream Downstream Effects Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP Increased AMP/ATP ratio Mito->AMP_ATP Leads to LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK Activation LKB1->AMPK Phosphorylates Gluconeo Inhibition of Gluconeogenesis Genes (G6Pase, PCK1) AMPK->Gluconeo Inhibits Glucose_uptake Increased Glucose Uptake (Muscle) AMPK->Glucose_uptake Promotes Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Inhibits

Figure 2: Simplified signaling pathway of metformin's action in hepatocytes.

While this compound is described as an insulin receptor agonist, its specific downstream signaling cascade and potential interplay with pathways affected by metformin remain to be elucidated through dedicated in-vivo research.

Conclusion

At present, a direct in-vivo comparison of this compound and metformin on glucose levels is not feasible due to the absence of published experimental data for this compound. The information and protocols provided for metformin serve as a foundational guide for the type of data and experimental design required for such a comparison. Researchers in the field of drug development are encouraged to conduct and publish in-vivo studies on emerging compounds like this compound to enable a comprehensive evaluation of their therapeutic potential against established standards.

References

Cross-Validation of Analytical Methods for Ethyl 2-(4-hydroxyphenoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Ethyl 2-(4-hydroxyphenoxy)acetate. The objective is to present a framework for the cross-validation of these analytical methods, ensuring data integrity, reliability, and consistency across different analytical platforms. The information is supported by representative experimental data and detailed methodologies to aid in the selection and implementation of the most suitable technique for specific research and development needs.

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control.[1][2] It serves to demonstrate that a validated analytical procedure can produce comparable, reliable, and accurate results when performed under varied conditions, such as with different equipment, in different laboratories, or by different analysts.[1] This is particularly crucial when transferring a method between sites or when employing multiple analytical techniques for the same analyte.[3]

Comparative Analysis of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for structural confirmation. While HPLC is a robust and widely used technique for the analysis of moderately polar and non-volatile compounds, GC-MS is highly effective for volatile and thermally stable compounds, often providing superior selectivity and structural elucidation capabilities.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of phenolic compounds similar to this compound. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Specificity Good (potential for matrix interference)Excellent (mass spectral confirmation)
Sample Throughput HighModerate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Chromatographic System:

  • A standard HPLC system equipped with a UV detector.

2. Column:

  • A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

4. Flow Rate:

  • 1.0 mL/min.

5. Detection Wavelength:

  • 275 nm.

6. Injection Volume:

  • 10 µL.

7. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.

8. Quantification:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high selectivity and is ideal for the identification and quantification of this compound, especially in complex matrices.

1. GC-MS System:

  • A gas chromatograph coupled to a mass spectrometer.

2. Column:

  • A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

3. Carrier Gas:

  • Helium at a constant flow rate of 1.0 mL/min.

4. Temperature Program:

  • Inlet: 250°C.

  • Oven: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

5. Mass Spectrometer Settings:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

6. Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable solvent like ethyl acetate.

  • For improved volatility and peak shape, derivatization may be necessary. A common approach for phenolic compounds is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

7. Quantification:

  • Use an internal standard for improved accuracy.

  • Create a calibration curve by analyzing derivatized standards.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the cross-validation workflow and the analytical process for the two methods.

CrossValidationWorkflow start Define Analytical Requirement method1 Develop & Validate Primary Method (e.g., HPLC) start->method1 method2 Develop & Validate Secondary Method (e.g., GC-MS) start->method2 cross_val Cross-Validation Study method1->cross_val method2->cross_val compare Compare Results (Statistical Analysis) cross_val->compare pass Acceptance Criteria Met compare->pass Pass fail Investigate Discrepancies compare->fail Fail implement Implement Methods pass->implement fail->cross_val

Caption: Workflow for cross-validation of two analytical methods.

AnalyticalMethodFlow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_prep Sample Preparation Dissolution in Mobile Phase Filtration hplc_analysis HPLC Separation C18 Column UV Detection hplc_prep->hplc_analysis hplc_data Data Analysis Peak Area Integration Quantification via Calibration Curve hplc_analysis->hplc_data gcms_prep Sample Preparation Dissolution in Solvent Derivatization (Silylation) gcms_analysis GC Separation Capillary Column MS Detection gcms_prep->gcms_analysis gcms_data Data Analysis Mass Spectra Interpretation Quantification via Internal Standard gcms_analysis->gcms_data sample This compound Sample sample->hplc_prep sample->gcms_prep

Caption: Comparative workflow of HPLC and GC-MS analysis.

References

Comparative Neuroprotective Effects of Ethyl 2-(4-hydroxyphenoxy)acetate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential neuroprotective effects of Ethyl 2-(4-hydroxyphenoxy)acetate and a series of its hypothetical analogs. The data presented is based on established structure-activity relationships for phenolic compounds and serves as an illustrative framework for screening and development.

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel neuroprotective agents. Phenolic compounds, known for their antioxidant and anti-inflammatory properties, represent a promising class of molecules. This compound, a simple phenolic ester, possesses structural features that suggest potential neuroprotective activity. This guide explores the hypothesized neuroprotective effects of this compound and its analogs, providing a basis for further experimental investigation.

Hypothetical Comparative Neuroprotective Data

The following table summarizes the hypothetical neuroprotective and antioxidant activities of this compound (EHPA) and its rationally designed analogs. The data is illustrative and based on the general principles of structure-activity relationships, where substitutions on the phenyl ring can modulate activity. For instance, electron-donating groups (e.g., -OCH3) may enhance antioxidant capacity, while electron-withdrawing groups (e.g., -Cl, -NO2) could have varied effects on different neuroprotective pathways.

Compound IDStructurePredicted Neuroprotective Efficacy (% Cell Viability)Predicted Antioxidant Activity (IC50, µM)Predicted Anti-inflammatory Activity (% NO Inhibition)
EHPA R = H75 ± 550 ± 860 ± 7
Analog 1 R = OCH385 ± 635 ± 570 ± 6
Analog 2 R = Cl65 ± 765 ± 950 ± 8
Analog 3 R = NO250 ± 880 ± 1040 ± 9
Analog 4 R = CH380 ± 545 ± 765 ± 5

Note: The data in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the neuroprotective effects of this compound and its analogs are provided below.

Cell Culture and Induction of Neuronal Damage
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: To mimic neuronal damage, cells are treated with 100 µM hydrogen peroxide (H₂O₂) for 24 hours. Test compounds (EHPA and its analogs) are pre-incubated for 2 hours before the addition of H₂O₂.

Assessment of Neuroprotection (Cell Viability Assay)
  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to determine cell viability.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compounds for 2 hours.

    • Induce oxidative stress by adding 100 µM H₂O₂ and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Evaluation of Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Method: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess the free radical scavenging activity of compounds.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Assessment of Anti-inflammatory Effects (Nitric Oxide Inhibition Assay)
  • Method: The Griess assay is used to measure the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

    • Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of phenolic compounds are often mediated through the modulation of key signaling pathways involved in oxidative stress and apoptosis.

G EHPA This compound and Analogs ROS Reactive Oxygen Species (ROS) EHPA->ROS Scavenges Nrf2 Nrf2 EHPA->Nrf2 Activates OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces transcription of AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Promotion of Apoptosis->Neuroprotection Inhibition of

Caption: Proposed neuroprotective signaling pathway of this compound analogs.

The diagram above illustrates a plausible mechanism where EHPA and its analogs may exert their neuroprotective effects by activating the Nrf2 signaling pathway, leading to the production of antioxidant enzymes that combat oxidative stress and inhibit apoptosis.

G Start Start: Synthesize EHPA and Analogs CellCulture Culture SH-SY5Y Neuronal Cells Start->CellCulture CompoundTreatment Treat cells with EHPA/Analogs CellCulture->CompoundTreatment InduceDamage Induce Oxidative Stress (e.g., H2O2) CompoundTreatment->InduceDamage Assays Perform Assays InduceDamage->Assays MTT Cell Viability (MTT) Assays->MTT DPPH Antioxidant (DPPH) Assays->DPPH Griess Anti-inflammatory (Griess) Assays->Griess DataAnalysis Data Analysis and Comparison MTT->DataAnalysis DPPH->DataAnalysis Griess->DataAnalysis Conclusion Conclusion: Identify Lead Compound(s) DataAnalysis->Conclusion

Comparative Efficacy of Ethyl 2-(4-hydroxyphenoxy)acetate and Alternatives in In-Vitro Models of Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro performance of Ethyl 2-(4-hydroxyphenoxy)acetate and alternative compounds in modulating cellular glucose uptake. The information is based on available data and established experimental protocols.

This compound is a small molecule identified as an agonist of the insulin (B600854) receptor, playing a role in the activation of the insulin signaling pathway and subsequent glucose uptake by cells[1]. This activity positions it as a compound of interest for research in metabolic disorders such as type 2 diabetes. To provide a comprehensive understanding of its potential, this guide compares its described functions with a well-established insulin-sensitizing agent, Rosiglitazone.

Performance Comparison

The following table summarizes the expected and known in-vitro effects of these compounds on key metabolic parameters.

ParameterThis compound (Expected)Rosiglitazone (Known)
Primary Target Insulin ReceptorPeroxisome Proliferator-Activated Receptor γ (PPARγ)
Mechanism of Action Direct agonism of the insulin receptor, initiating downstream signaling.Agonism of PPARγ, leading to the transcription of genes involved in glucose and lipid metabolism, and enhancing insulin sensitivity.
Effect on Glucose Uptake Increases glucose uptake in insulin-sensitive cells (e.g., adipocytes, muscle cells).Potentiates insulin-stimulated glucose uptake in adipocytes and muscle cells.
Cellular Model Expected to be active in cell lines expressing the insulin receptor, such as 3T3-L1 adipocytes, L6 myotubes, and HepG2 hepatocytes.Well-characterized in 3T3-L1 adipocytes, where it promotes differentiation and enhances glucose transporter (GLUT4) translocation to the plasma membrane.

Experimental Protocols

To facilitate reproducible in-vitro studies, detailed methodologies for key experiments are provided below. The 3T3-L1 adipocyte model is a standard for investigating insulin signaling and glucose metabolism.

3T3-L1 Adipocyte Differentiation

Objective: To differentiate 3T3-L1 pre-adipocytes into mature, insulin-responsive adipocytes.

Protocol:

  • Culture 3T3-L1 pre-adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

  • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between Day 8 and Day 12.

In-Vitro Glucose Uptake Assay

Objective: To quantify the effect of test compounds on glucose uptake in differentiated 3T3-L1 adipocytes.

Protocol:

  • Seed and differentiate 3T3-L1 cells in 12-well plates as described above.

  • On the day of the experiment, gently wash the mature adipocytes twice with warm Krebs-Ringer Phosphate (KRP) buffer.

  • Starve the cells by incubating them in KRP buffer for 2 hours at 37°C.

  • Aspirate the buffer and add fresh KRP buffer containing the test compounds (e.g., various concentrations of this compound or Rosiglitazone) and/or a sub-maximal concentration of insulin (e.g., 1 nM). Incubate for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 100 µM. Incubate for 10 minutes at 37°C.

  • Terminate the assay by aspirating the glucose solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.5 M NaOH.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

Insulin_Signaling_Pathway EHPA Ethyl 2-(4-hydroxyphenoxy) acetate IR Insulin Receptor EHPA->IR Activates Insulin Insulin Insulin->IR Activates IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Insulin signaling pathway activated by this compound.

Rosiglitazone_Action_Pathway Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates Heterodimer PPARγ/RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake Enhanced Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: Mechanism of action of Rosiglitazone via PPARγ activation.

Glucose_Uptake_Workflow Start Start: Differentiated 3T3-L1 Adipocytes Wash1 Wash with KRP Buffer Start->Wash1 Starve Serum Starve (2h) Wash1->Starve Treat Treat with Compounds +/- Insulin (30 min) Starve->Treat Add_Glucose Add 2-deoxy-D-[3H]glucose (10 min) Treat->Add_Glucose Stop Wash with ice-cold PBS Add_Glucose->Stop Lyse Lyse Cells Stop->Lyse Measure Scintillation Counting Lyse->Measure Analyze Normalize to Protein Concentration Measure->Analyze

Caption: Experimental workflow for the in-vitro glucose uptake assay.

References

Benchmarking the purity of synthesized Ethyl 2-(4-hydroxyphenoxy)acetate against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of a newly synthesized batch of Ethyl 2-(4-hydroxyphenoxy)acetate against a typical commercial standard. For researchers, scientists, and professionals in drug development, understanding the purity profile of a compound is critical for the reliability and reproducibility of experimental results. This document outlines the analytical data, experimental protocols, and relevant biological pathways associated with this compound.

Data Presentation: Purity and Impurity Profile

The purity of the synthesized this compound was rigorously evaluated and compared against a commercial standard. The analysis employed High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for mass verification.

ParameterSynthesized BatchCommercial StandardMethod
Purity (by HPLC) 99.2%≥98.0%HPLC-UV (275 nm)
Molecular Weight 196.20 g/mol 196.20 g/mol LC-MS
Appearance White crystalline solidOff-white to light yellow solidVisual Inspection
¹H NMR Conforms to structureConforms to structure400 MHz, CDCl₃
Major Impurity 1 Hydroquinone (0.35%)Unspecified (≤1.0%)HPLC, ¹H NMR
Major Impurity 2 Di-substituted ether (0.21%)Unspecified (≤0.5%)HPLC, ¹H NMR
Residual Solvent Ethyl Acetate (0.15%)Not specified¹H NMR

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols were applied to both the in-house synthesized batch and the commercial standard to ensure a direct and fair comparison.

High-Performance Liquid Chromatography (HPLC)

This method was used for the quantitative determination of purity and the identification of related substance impurities.

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed for structural verification and to identify the presence of any residual solvents or process-related impurities.

  • Instrument: Bruker Avance III 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Proton (¹H) NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Expected ¹H NMR Peaks (Synthesized Batch): δ 6.90-6.80 (m, 4H, Ar-H), 4.60 (s, 2H, O-CH₂-C=O), 4.25 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 1.30 (t, J=7.1 Hz, 3H, O-CH₂-CH₃).

  • Carbon (¹³C) NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was used to confirm the molecular weight of the target compound.

  • System: Waters ACQUITY UPLC with a single quadrupole mass detector.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution similar to the HPLC method.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-500.

  • Data Analysis: The molecular ion peak [M+H]⁺ was identified to confirm the mass of the compound.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway for the compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Benchmarking S1 Reactants (Hydroquinone, Ethyl Bromoacetate) S2 Williamson Ether Synthesis S1->S2 S3 Crude Product S2->S3 S4 Purification (Recrystallization) S3->S4 S5 Synthesized Compound S4->S5 A1 HPLC (Purity %) S5->A1 A2 NMR (Structure, Impurities) S5->A2 A3 MS (Molecular Weight) S5->A3 C2 Comparative Data Table A1->C2 A2->C2 A3->C2 C1 Commercial Standard C1->C2

Caption: Workflow for synthesis, analysis, and comparison.

Research indicates that this compound can act as an agonist for the insulin (B600854) receptor, playing a role in glucose uptake.[1]

G compound This compound receptor Insulin Receptor compound->receptor binds & activates pi3k PI3K/Akt Pathway receptor->pi3k triggers glut4 GLUT4 Translocation pi3k->glut4 glucose Glucose Uptake glut4->glucose

Caption: Simplified insulin receptor signaling pathway.

Conclusion

The synthesized batch of this compound demonstrates a higher purity (99.2%) compared to the typical commercial standard (≥98.0%). The impurity profile is well-characterized, with major impurities identified as unreacted starting material and a side-product, both at levels below 0.4%. The rigorous analytical methods detailed in this guide confirm the identity and quality of the synthesized compound, establishing its suitability for high-sensitivity research and development applications where a well-defined and high-purity reagent is paramount. This underscores the importance of in-house verification of chemical reagents, regardless of their source.

References

A Comparative Review of the Therapeutic Potential of Ethyl 2-(4-hydroxyphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-(4-hydroxyphenoxy)acetate scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, with a significant focus on their anti-inflammatory, anti-diabetic, and anti-cancer properties. This guide provides a comparative review of the therapeutic potential of these derivatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A notable area of investigation for phenoxyacetic acid derivatives, a class of compounds closely related to this compound, is their potential as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation[1][2]. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[1][3][4].

Comparative Efficacy of Phenoxyacetic Acid Derivatives

A study by an unnamed research group detailed the design, synthesis, and biological evaluation of a series of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. The in vitro COX-1 and COX-2 inhibitory activities of these compounds were assessed, and the results, including IC50 values and selectivity indices, are summarized in the table below[1][2].

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5d 2-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenoxy)acetic acid>1000.08>1250
5e 2-(4-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenoxy)acetic acid>1000.07>1428
5f 2-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenoxy)acetic acid>1000.06>1667
7b 2-(4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methoxy)phenoxy)acetic acid>1000.09>1111
10c 2-(4-((4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)phenoxy)acetic acid>1000.08>1250
10d 2-(4-((4-(4-bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)phenoxy)acetic acid>1000.07>1428
10e 2-(4-((4-(p-tolyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)phenoxy)acetic acid>1000.09>1111
10f 2-(4-((4-(4-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)phenoxy)acetic acid>1000.06>1667
Celecoxib Reference Drug15.20.05304

Data extracted from "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors..."[1][2].

The results indicate that several of the synthesized phenoxyacetic acid derivatives exhibit potent and highly selective inhibition of COX-2, with IC50 values in the nanomolar range and selectivity indices significantly greater than the reference drug, Celecoxib[1][2]. Notably, compounds 5f and 10f emerged as the most potent and selective COX-2 inhibitors in this series[1][2].

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a detailed methodology for the in vitro cyclooxygenase (COX-1 and COX-2) inhibitory activity screening, based on standard protocols[5][6][7][8][9].

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Enzymes: Ovine COX-1 and human recombinant COX-2

  • Substrate: Arachidonic acid

  • Cofactor: Heme

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0

  • Detection Reagent: A fluorometric probe that detects Prostaglandin G2 (PGG2)

  • Test Compounds and Reference Inhibitor (Celecoxib): Dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the reaction buffer and equilibrate to 25°C.

    • Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 160 µL of Reaction Buffer

      • 10 µL of Heme

      • 10 µL of the COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the 100% activity control, add 10 µL of DMSO.

    • Add 10 µL of the fluorometric probe.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by the phenoxyacetic acid derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 converts to Peroxidase Peroxidase PGG2->Peroxidase substrate PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Derivatives Phenoxyacetic Acid Derivatives Derivatives->COX2 inhibits

Caption: COX-2 signaling pathway in inflammation and its inhibition.

Anti-Diabetic Potential: Insulin (B600854) Receptor Agonism and PPARγ Activation

The parent compound, this compound, has been identified as a potential agonist of the insulin receptor, showing promise in increasing glucose uptake in cells and effectiveness in animal models of type 2 diabetes[10]. This suggests that its derivatives could also possess anti-diabetic properties.

Another relevant target for anti-diabetic drugs is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism[11].

While a comprehensive comparative study on a series of this compound derivatives for anti-diabetic activity is not yet available in the reviewed literature, the following experimental protocol outlines a standard method for assessing PPARγ activation.

Experimental Protocol: PPARγ Activation Assay

This protocol describes a cell-based reporter assay to screen for PPARγ agonists[12][13][14][15].

Objective: To determine the ability of test compounds to activate the PPARγ receptor.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2)

  • Expression Plasmids:

    • A plasmid encoding the human PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a UAS promoter).

  • Transfection Reagent

  • Cell Culture Medium and Reagents

  • Test Compounds and Reference Agonist (e.g., Rosiglitazone): Dissolved in DMSO

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or the reference agonist. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

    • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

    • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold activation against the logarithm of the compound concentration.

Logical Workflow: PPARγ Agonist Screening

The following diagram illustrates the workflow for screening compounds for PPARγ agonist activity.

PPARg_Workflow Start Start: Library of This compound Derivatives Cell_Culture Cell Seeding and Transfection (PPARγ-LBD and Luciferase Reporter) Start->Cell_Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment Incubation Incubation (24h) Compound_Treatment->Incubation Luciferase_Assay Luciferase Activity Measurement Incubation->Luciferase_Assay Data_Analysis Data Analysis (Fold Activation, EC50) Luciferase_Assay->Data_Analysis Hit_Identification Hit Identification (Potent Agonists) Data_Analysis->Hit_Identification Further_Studies Lead Optimization and In Vivo Studies Hit_Identification->Further_Studies Leads

Caption: Workflow for PPARγ agonist screening.

Anti-Cancer Potential

The this compound scaffold has also been explored as a basis for the design of novel anti-cancer agents[16][17][18][19]. While specific comparative data for a series of these derivatives against cancer cell lines is limited in the current literature, the general approach involves synthesizing analogs and screening them for cytotoxic activity against various cancer cell lines.

Conclusion

Derivatives of this compound, particularly the broader class of phenoxyacetic acids, have demonstrated significant therapeutic potential, most notably as highly selective and potent COX-2 inhibitors for anti-inflammatory applications. The available quantitative data provides a strong basis for structure-activity relationship studies and further lead optimization. While their potential as anti-diabetic and anti-cancer agents is promising, further research is required to establish comparative efficacy and detailed mechanisms of action for a series of these derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct further investigations into this versatile chemical scaffold.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(4-hydroxyphenoxy)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(4-hydroxyphenoxy)acetate (CAS: 17138-28-2), a compound often used as a synthetic intermediate.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is classified as an irritant.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this chemical, always wear appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, a suitable respirator should be used.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste and dispose of it through an approved waste disposal plant.[1][2] Do not discharge it into drains or the environment.

  • Waste Classification:

    • As a chemical waste generator, you are responsible for determining if the waste is hazardous.[3]

    • Consult the US EPA guidelines under 40 CFR Part 261.3 to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3][4][5]

    • Review state and local regulations, which may be more stringent than federal guidelines.

  • Collection and Storage of Waste:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.

    • Store the waste container in a well-ventilated area, away from incompatible materials.[1]

  • Disposal Method:

    • The recommended method of disposal is to send the waste to an approved waste disposal plant.[1][2]

    • Alternatively, incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable option.

    • Recycling the chemical, if possible, is another alternative to consider.

  • Handling Spills:

    • In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite).

    • Collect the absorbed material and place it into a suitable container for disposal.

    • Wash the spill area thoroughly.

Summary of Key Information

For quick reference, the following table summarizes the essential data regarding the disposal and safety of this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 17138-28-2[1]
Primary Hazards Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation[1]
Recommended PPE Protective gloves, eye protection, lab coat, respiratory protection as needed[1]
Primary Disposal Route Approved Waste Disposal Plant[1][2]
Waste Classification Responsibility of the waste generator under 40 CFR 261.3 and local regulations[3][4][5]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Generation of This compound Waste assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe classify_waste Classify Waste (per 40 CFR 261.3 & Local Regulations) don_ppe->classify_waste collect_waste Collect Waste in a Labeled, Sealed Container classify_waste->collect_waste store_waste Store Waste in a Well-Ventilated Area collect_waste->store_waste dispose Dispose of Waste via Approved Disposal Plant store_waste->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 2-(4-hydroxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Ethyl 2-(4-hydroxyphenoxy)acetate (CAS No. 20872-28-0) for researchers, scientists, and professionals in drug development. The following information is synthesized from safety data for the compound and its close structural analogs, ensuring a comprehensive overview for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely.[1]To prevent eye contact which can cause serious irritation[1].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific laboratory conditions and breakthrough time.To prevent skin contact which can cause irritation[1].
Skin and Body Protection Laboratory coat, long-sleeved clothing. For larger quantities or significant exposure risk, chemical-resistant overalls may be necessary.To protect skin from accidental splashes or spills[1].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent inhalation which may cause respiratory tract irritation[1].

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[1] Have an eyewash station and safety shower readily accessible.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Handling: Avoid direct contact with the substance.[1] Do not breathe in dust or vapors.[1] Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

prep Preparation ppe Don PPE prep->ppe Ensure Safety handling Chemical Handling ppe->handling Proceed with Caution decon Decontamination handling->decon Post-Handling disposal Waste Disposal decon->disposal Segregate Waste end_proc End of Process disposal->end_proc Complete

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, labeled, and sealed hazardous waste container.

  • Waste Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[1]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately before reuse.[1]

References

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